2-(Benzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
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Properties
IUPAC Name |
2-(1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BO3/c1-13(2)14(3,4)18-15(17-13)11-7-5-6-10-8-9-16-12(10)11/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZVVIZYTCIYNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672191 | |
| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192755-14-8 | |
| Record name | 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
CAS 1192755-14-8 chemical structure
An In-Depth Technical Guide to the Chemical Identity and Associated Research Landscape of CAS 1192755-14-8
Introduction
The Chemical Abstracts Service (CAS) number 1192755-14-8 is unequivocally assigned to the chemical entity 2-(Benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This compound, a pinacol ester of benzofuran-7-boronic acid, primarily serves as a building block in organic synthesis. However, initial database searches for this CAS number can be misleading, often cross-referencing biologically active molecules investigated in drug discovery, such as GSK2830371 and I-BET762. This guide aims to first provide a definitive technical overview of the compound correctly identified by CAS 1192755-14-8. Subsequently, it will address the likely source of confusion by introducing the pharmacological profiles of the unrelated but frequently co-referenced research compounds, thereby offering a comprehensive resource for researchers who may have arrived with a specific biological target in mind but an incorrect CAS identifier.
Part 1: Definitive Identification of CAS 1192755-14-8
The compound registered under CAS 1192755-14-8 is an organoboron compound belonging to the class of dioxaborolanes.
Chemical Structure and Nomenclature:
-
Systematic Name: 2-(1-Benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[1]
Physicochemical Properties:
| Property | Value | Source(s) |
| Purity | ≥97% (HPLC) | |
| Physical Form | Powder | |
| Color | Light yellow | |
| Solubility | Soluble in DMSO | |
| Storage Temperature | 2-8°C |
Applications in Synthesis:
This compound is primarily utilized as a reactant in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. For instance, this specific reagent has been employed in the preparation of 5-fluoro-N-(pyridin-2-yl)pyridin-2-amine derivatives, which are investigated for the treatment of hyper-proliferative disorders[2][8]. Its utility lies in the stable yet reactive nature of the boronic acid pinacol ester, which allows for the controlled introduction of the benzofuran-7-yl moiety into more complex molecular architectures.
Part 2: Addressing the Research Compound Nexus
A query for CAS 1192755-14-8 within drug discovery databases or literature may inadvertently lead to compounds like GSK2830371 and I-BET762. This is likely due to internal database structures, historical data aggregation, or algorithmic associations rather than a chemical identity link. For the benefit of researchers in drug development, we provide a concise overview of these distinct and biologically significant molecules.
GSK2830371: A Selective Wip1 Phosphatase Inhibitor
-
CAS Number: 1404456-53-6
-
Mechanism of Action: GSK2830371 is a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D. It binds to a "flap" subdomain outside the catalytic site, leading to inhibition of the phosphatase activity.
-
Biological Effects: By inhibiting Wip1, GSK2830371 prevents the dephosphorylation of key proteins in the DNA damage response (DDR) pathway. This leads to increased phosphorylation and activation of Wip1 substrates, including p53, Chk2, H2AX, and ATM.[9] This activation of tumor-suppressive pathways can attenuate the growth of cancer cells, particularly in lymphoid cell lines. Furthermore, GSK2830371 has been shown to potentiate the effects of MDM2 inhibitors in a p53-dependent manner.
-
Therapeutic Potential: The role of GSK2830371 in enhancing the p53 pathway makes it a compound of interest in oncology, particularly in cancers with wild-type TP53.[9] It has been shown to inhibit tumor xenograft growth in vivo and is orally bioavailable.
I-BET762 (GSK525762): A BET Bromodomain Inhibitor
-
Synonyms: GSK525762, Molibresib
-
Mechanism of Action: I-BET762 is an inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[10] These proteins are "epigenetic readers" that bind to acetylated lysine residues on histones, thereby regulating gene transcription.[11][12] I-BET762 competitively binds to the acetyl-lysine binding pockets of BET bromodomains, disrupting their interaction with chromatin and modulating the expression of key oncogenes like c-Myc.[10][11]
-
Biological Effects: By displacing BET proteins from chromatin, I-BET762 can induce growth arrest and has anti-inflammatory effects.[11] It has shown efficacy in preclinical models of various cancers, including NUT midline carcinoma, hematological malignancies, and pancreatic cancer.[10][11]
-
Clinical Development: I-BET762 has been evaluated in Phase I/II clinical trials for the treatment of various cancers, including NUT midline carcinoma.[10][13][14]
Part 3: Experimental Protocols
For researchers investigating the effects of GSK2830371, a foundational experiment is the assessment of its impact on the phosphorylation of Wip1 substrates.
Protocol: Western Blot Analysis of p53 Phosphorylation
Objective: To determine the effect of GSK2830371 on the phosphorylation of p53 at Serine 15 in a cancer cell line (e.g., MCF7, which is PPM1D-amplified and p53 wild-type).
Materials:
-
MCF7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
GSK2830371 (dissolved in DMSO to create a stock solution)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p53 (Ser15), anti-total p53, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed MCF7 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of GSK2830371 (e.g., 0.1 µM, 1 µM, 10 µM) or DMSO vehicle control for a specified time (e.g., 2, 4, 8 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p53 (Ser15) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total p53 and a loading control like GAPDH.
-
Expected Outcome: Treatment with GSK2830371 is expected to show a concentration-dependent increase in the phosphorylation of p53 at Serine 15, while the levels of total p53 and the loading control should remain relatively constant.[15]
Conclusion
While CAS 1192755-14-8 correctly identifies the synthetic reagent this compound, the landscape of scientific data often connects it, through database idiosyncrasies, to highly investigated drug candidates like the Wip1 inhibitor GSK2830371 and the BET inhibitor I-BET762. This guide provides a clear and accurate technical profile for the designated CAS number, while also offering a scientifically grounded entry point into the pharmacology of the associated research compounds. This dual approach ensures that researchers, scientists, and drug development professionals can navigate the available information with clarity, whether their interest lies in synthetic chemistry or the exploration of novel therapeutic pathways.
References
- 1. benzofuran suppliers USA [americanchemicalsuppliers.com]
- 2. This compound , 97% , 1192755-14-8 - CookeChem [cookechem.com]
- 3. jwpharmlab.com [jwpharmlab.com]
- 4. Dioxaborolanes | Fisher Scientific [fishersci.com]
- 5. fishersci.fi [fishersci.fi]
- 6. chembk.com [chembk.com]
- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 8. 5-fluoro-N-(pyridin-2-yl)pyridin-2-amine derivatives containing a sulfone group. Патент № US 0009856242 МПК A61K31/444 | Биржа патентов - Московский инновационный кластер [i.moscow]
- 9. selleckchem.com [selleckchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The making of I-BET762, a BET bromodomain inhibitor now in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Stability and Reactivity of Benzofuran-7-boronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Benzofuran-7-boronic Acid Pinacol Ester in Modern Synthesis
Benzofuran scaffolds are integral components in a vast array of pharmaceuticals and biologically active natural products.[1][2] Their prevalence underscores the necessity for versatile and efficient synthetic methodologies to access functionalized benzofuran derivatives. Among the modern synthetic chemist's toolkit, boronic acids and their esters have emerged as indispensable reagents, particularly for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions.[3][4] Benzofuran-7-boronic acid pinacol ester, specifically, offers a stable, reliable, and strategically valuable building block for the synthesis of complex molecules in drug discovery and materials science.[1][5]
The pinacol ester form provides a significant advantage over the corresponding free boronic acid by enhancing stability towards air and moisture, which facilitates easier handling, purification, and prolonged storage.[3][6] This guide provides a comprehensive exploration of the nuanced stability and reactivity profile of benzofuran-7-boronic acid pinacol ester, offering field-proven insights and detailed protocols to empower researchers in leveraging this versatile reagent to its full potential.
Part 1: Core Stability Profile
The utility of any chemical reagent is fundamentally tied to its stability under various conditions. While pinacol esters are generally more robust than their boronic acid counterparts, a thorough understanding of their limitations is crucial for successful and reproducible synthetic outcomes.
Hydrolytic Stability
One of the most common degradation pathways for boronic esters is hydrolysis back to the corresponding boronic acid and pinacol.[7] This process is often reversible and can be influenced by several factors.
-
pH: Hydrolysis is generally accelerated under both acidic and basic conditions.[8] Under basic conditions, the formation of a boronate anion facilitates the cleavage of the B-O bond.[9] Acidic conditions can also promote hydrolysis, with some studies noting the influence of even mild acids like formic acid in mobile phases during HPLC analysis.[10]
-
Solvent: The presence of water or other protic solvents can drive the equilibrium towards the hydrolyzed boronic acid.[7] For analytical purposes, sample preparation in aprotic solvents like acetonitrile is often recommended to minimize pre-injection hydrolysis.[10]
-
Steric Hindrance: The four methyl groups of the pinacol moiety provide steric protection to the boron center, which significantly contributes to its greater stability compared to other boronic esters.[9] This steric bulk hinders the approach of water molecules, slowing the rate of hydrolysis.[11]
It's a common misconception that esterification always guarantees greater stability than the free boronic acid; the reality is more nuanced and depends heavily on the specific reaction conditions.[8]
Thermal and Oxidative Stability
Benzofuran-7-boronic acid pinacol ester is generally stable under typical laboratory storage conditions, which include a cool, dry, and well-ventilated area away from heat and ignition sources.[12][13][14] However, like many organic compounds, prolonged exposure to high temperatures can lead to decomposition.
Oxidative degradation is another potential concern for boronic acids and their esters.[15] The boron-carbon bond can be susceptible to cleavage by reactive oxygen species.[16] While the pinacol ester offers some protection, strong oxidizing agents should be avoided during handling and in reaction mixtures unless part of a planned transformation.[12] Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can further mitigate oxidative decomposition over long-term storage.
Stability During Chromatographic Purification
The purification of boronic esters via silica gel chromatography can sometimes be challenging.[9] The slightly acidic nature of silica gel can, in some cases, promote hydrolysis or protodeboronation, leading to streaking or degradation of the product on the column.[7] To circumvent this, several strategies can be employed:
-
Neutralization of silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.
-
Using alternative stationary phases such as alumina.
-
Minimizing the time the compound spends on the column.
Storage and Handling Recommendations
To ensure the integrity of benzofuran-7-boronic acid pinacol ester, the following storage and handling procedures are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[17] | Minimizes thermal degradation. |
| Atmosphere | Keep container tightly closed when not in use.[12] Consider storage under an inert atmosphere (N₂ or Ar) for long-term stability. | Protects from moisture and atmospheric oxygen, reducing hydrolysis and oxidation.[3] |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases.[12] | Prevents chemical decomposition. |
Part 2: Reactivity and Synthetic Applications
The synthetic utility of benzofuran-7-boronic acid pinacol ester is primarily centered around its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbon atoms.[18] In this reaction, benzofuran-7-boronic acid pinacol ester serves as the organoboron nucleophile that couples with an organohalide or triflate electrophile in the presence of a palladium catalyst and a base.
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below:
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the benzofuran-7-boronic acid pinacol ester (Ar') is transferred to the palladium center. This step is facilitated by a base, which activates the boronic ester.
-
Reductive Elimination: The two organic fragments (Ar and Ar') couple, and the desired biaryl product is released, regenerating the Pd(0) catalyst.
Causality Behind Experimental Choices in Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura coupling reaction hinges on the careful selection of several key parameters.
| Parameter | Common Choices | Rationale and Field-Proven Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with phosphine ligands. | The choice of catalyst and ligand is crucial for balancing reactivity and stability. For electron-rich benzofurans, a less electron-donating ligand might be preferred to facilitate reductive elimination. For challenging couplings, more sophisticated Buchwald or Herrmann-type catalysts may be necessary. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK. | The base plays a critical role in the transmetalation step, likely by forming a more nucleophilic boronate species. The strength and nature of the base can significantly impact the reaction rate and yield. K₃PO₄ is often a good choice for heteroaryl boronic esters. |
| Solvent | Toluene, Dioxane, DMF, Acetonitrile/Water mixtures. | The solvent must be capable of dissolving the reactants and be stable to the reaction conditions. The presence of water can sometimes be beneficial, accelerating the transmetalation step. |
| Temperature | Room temperature to reflux. | While many Suzuki couplings proceed at elevated temperatures (65-100 °C), milder conditions are desirable to preserve sensitive functional groups.[19] |
Protodeboronation: A Key Side Reaction
A significant side reaction that can diminish the yield of the desired cross-coupled product is protodeboronation (or protodeborylation), where the boronic ester is cleaved and replaced by a hydrogen atom.[9][20] This is particularly problematic with electron-rich or sterically hindered aryl boronic esters.
Caption: A simplified pathway for base-catalyzed protodeboronation.
This undesired reaction can occur via direct cleavage of the C-B bond or through a pre-hydrolysis pathway.[8] The rate of protodeboronation is influenced by factors such as the electronic nature of the aryl group, the reaction temperature, and the basicity of the medium.[9] For benzofuran systems, careful optimization of reaction conditions is necessary to favor the desired cross-coupling over protodeboronation.
Part 3: Experimental Protocols and Data
To provide a practical context for the discussed principles, this section outlines a standard experimental protocol for a Suzuki-Miyaura coupling reaction using benzofuran-7-boronic acid pinacol ester.
Representative Suzuki-Miyaura Coupling Protocol
Objective: To couple benzofuran-7-boronic acid pinacol ester with a representative aryl bromide.
Materials:
-
Benzofuran-7-boronic acid pinacol ester
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzofuran-7-boronic acid pinacol ester (1.2 eq.), the aryl bromide (1.0 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq.) and the phosphine ligand (e.g., PPh₃, 0.04 eq.).
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Conclusion
Benzofuran-7-boronic acid pinacol ester is a robust and highly valuable reagent for the synthesis of complex molecules. Its enhanced stability compared to the free boronic acid simplifies handling and storage, while its reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient formation of C-C bonds. A deep understanding of its stability profile, particularly concerning hydrolysis and protodeboronation, is paramount for its successful application. By carefully controlling reaction parameters such as the choice of catalyst, base, and solvent, researchers can minimize side reactions and maximize the yield of the desired products. This guide serves as a foundational resource for scientists and drug development professionals, enabling them to confidently and effectively utilize benzofuran-7-boronic acid pinacol ester in their synthetic endeavors.
References
- 1. Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jwpharmlab.com [jwpharmlab.com]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 11. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. chemicalbook.com [chemicalbook.com]
- 15. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. chemicalbook.com [chemicalbook.com]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature [ouci.dntb.gov.ua]
Benzofuran Boronic Esters: A Synthetic Chemist's Guide to Synthesis, Reactivity, and Application
Foreword: The Ascendancy of the Benzofuran Boronic Ester
In the landscape of modern synthetic chemistry, few scaffolds offer the versatility and pharmacological relevance of the benzofuran nucleus.[1][2] These bicyclic systems are cornerstones in numerous natural products and approved pharmaceuticals, exhibiting a vast spectrum of biological activities including anticancer, antiviral, and antimicrobial properties.[2][3][4] The key to unlocking the full potential of this scaffold lies in the ability to functionalize it precisely and efficiently. This is where the benzofuran boronic ester emerges as a hero reagent.
Boronic acids and their ester derivatives are celebrated for their stability, low toxicity, and remarkable utility in carbon-carbon bond formation, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5][6][7] By converting a benzofuran into its boronic ester, we transform a relatively inert heterocycle into a powerful building block, poised for strategic coupling with a diverse array of partners. This guide provides an in-depth exploration of the literature surrounding benzofuran boronic esters, moving beyond a simple recitation of reactions to explain the underlying principles and practical considerations that govern their synthesis and application. We will delve into the causal relationships behind methodological choices, present validated protocols, and illuminate the pathways that have made these reagents indispensable tools for researchers in drug discovery and materials science.
Part 1: Strategic Synthesis of Benzofuran Boronic Esters
The creation of a benzofuran boronic ester can be approached from two primary strategic directions: (1) the direct borylation of a pre-formed benzofuran scaffold, or (2) the construction of the benzofuran ring onto a precursor that is subsequently borylated. The choice of strategy is dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Direct C-H Borylation of Benzofurans
The most elegant and atom-economical approach is the direct conversion of a C-H bond on the benzofuran ring to a C-B bond. This avoids the need for pre-functionalized substrates like halides. Iridium-catalyzed C-H borylation has become the gold standard for this transformation.
Mechanism and Rationale: The catalytic cycle, typically involving an [Ir(cod)OMe]₂ precatalyst and a bipyridine-type ligand, proceeds via oxidative addition of the Ir(I) species to a B-H or B-B bond of the borylating agent (e.g., H-Bpin or B₂pin₂). The resulting iridium-boryl complex then undergoes a concerted metalation-deprotonation step with the benzofuran C-H bond, which is often the rate-determining and regioselectivity-determining step. Reductive elimination releases the benzofuran boronic ester and regenerates the active catalyst. The regioselectivity is primarily governed by sterics, with borylation favoring the least hindered position, which is typically the C2 position of the benzofuran ring.[8][9]
Caption: Catalytic cycle for Ir-catalyzed C-H borylation.
A key advantage of this method is its applicability to benzofurans that may be difficult to halogenate selectively. It provides a direct entry point to the valuable 2-borylated benzofurans.
Multi-step Synthesis via Benzofuran Construction and Borylation
This strategy offers greater control over substitution patterns, particularly for positions other than C2 or when complex functionality is required. A common and robust sequence involves an initial Sonogashira coupling followed by a copper-catalyzed cyclization and subsequent borylation.[1][10]
Causality in Experimental Design: This sequence is powerful because each step is high-yielding and tolerant of a wide range of functional groups.
-
Sonogashira Coupling: A palladium/copper co-catalyzed reaction couples an ortho-halophenol with a terminal alkyne.[11][12][13] This reliably forms the C-C bond necessary for the subsequent cyclization.
-
Heteroannulation: The resulting ortho-alkynylphenol is then cyclized. Copper(I) iodide is a particularly effective catalyst for this 5-exo-dig cyclization, promoting the intramolecular attack of the phenolic oxygen onto the alkyne.[1]
-
Borylation: The newly formed benzofuran can then be borylated using the C-H activation methodology described above.
This multi-step approach allows for the synthesis of highly substituted benzofurans from simple, commercially available phenols and alkynes, providing a modular route to complex structures.[1]
Caption: Multi-step workflow to complex benzofuran boronic esters.
| Synthesis Method | Key Reagents | Position Selectivity | Advantages | Disadvantages |
| Direct C-H Borylation | [Ir(cod)OMe]₂, B₂pin₂ | C2 (sterically driven) | Atom economical, one-step | Limited to steric control, may require expensive Ir catalyst |
| Miyaura Borylation | Halo-benzofuran, B₂pin₂, Pd catalyst | Position of halide | Reliable, well-established | Requires pre-functionalized benzofuran |
| Cyclization-Borylation | o-Halophenol, Alkyne, Cu/Pd, then Ir/B₂pin₂ | Versatile | Modular, builds complexity | Multi-step, requires multiple catalysts |
Part 2: Properties and Key Reactions of Benzofuran Boronic Esters
The utility of benzofuran boronic esters stems from their unique combination of stability and reactivity. While boronic acids can be prone to dehydration to form cyclic boroxine anhydrides or undergo protodeboronation, the corresponding pinacol esters are significantly more robust.[14][15]
Expert Insight: The use of pinacol esters over free boronic acids is a critical choice for ensuring reproducibility and simplifying purification. The bulky pinacol group sterically protects the boron atom, enhancing stability towards air and moisture and preventing undesirable side reactions. This makes them ideal for use in complex synthesis and for library generation where shelf-stability is paramount.
The Suzuki-Miyaura Cross-Coupling Reaction
The flagship application for benzofuran boronic esters is the Suzuki-Miyaura cross-coupling, which forges a C-C bond between the benzofuran and an sp²-hybridized carbon of an aryl or vinyl halide/triflate.[7][16][17] This reaction is the cornerstone for synthesizing 2-arylbenzofurans, a privileged scaffold in medicinal chemistry.[4][18]
The Self-Validating Catalytic Cycle: The reaction mechanism is a well-understood and reliable system.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.
-
Transmetalation: A base (e.g., Na₂CO₃, K₃PO₄) activates the boronic ester, forming a more nucleophilic "ate" complex. This complex transfers the benzofuranyl group to the palladium center, displacing the halide. This is typically the rate-determining step.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the final 2-arylbenzofuran product and regenerating the Pd(0) catalyst.
Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.
The reaction's broad functional group tolerance and mild conditions make it a powerful tool for late-stage functionalization in the synthesis of complex drug candidates.[16]
The Petasis (Borono-Mannich) Reaction
Beyond Suzuki coupling, benzofuran boronic acids can participate in multicomponent reactions. The Petasis reaction couples a boronic acid, an amine, and a carbonyl (often an α-keto acid or glyoxylic acid) to form α-amino acids.[19] Utilizing 2-benzofurylboronic acid provides a direct and efficient route to novel α-(2-benzofuranyl)-glycine derivatives, which are valuable building blocks for peptide and medicinal chemistry. This highlights the potential of benzofuran boronic esters beyond traditional cross-coupling.[19]
Part 3: Field-Proven Experimental Protocols
The following protocols are adapted from validated literature procedures and represent robust methods for the synthesis and application of benzofuran boronic esters.
Protocol 1: Synthesis of 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester
This two-step protocol, adapted from the work of Klapars and co-workers, demonstrates the cyclization-borylation strategy.[1][10]
Step A: Synthesis of Benzo[b]furan-6-carbonitrile
-
Setup: To a solution of 3-Hydroxy-4-[(trimethylsilyl)ethynyl]benzonitrile (1.14 g, 5.3 mmol) in a 1:1 mixture of absolute ethanol and triethylamine (20 mL), add cuprous iodide (51 mg, 0.26 mmol, 5 mol%).
-
Reaction: Heat the resulting solution in an oil bath at 75 °C for 6.5 hours. The solution will darken.
-
Workup (Initial): Cool the reaction to room temperature and concentrate under reduced pressure to yield a brown syrup. Scientist's Note: At this stage, NMR analysis will show a mixture of the desired silylated and desilylated benzofuran.
-
Desilylation: Dissolve the crude material in chloroform (70 mL) and add 1.0 M aqueous sodium hydroxide (50 mL). Stir the biphasic mixture vigorously at room temperature for 18 hours.
-
Workup (Final): Separate the layers. Adjust the pH of the aqueous phase to ~7 with dropwise addition of concentrated HCl. Extract the aqueous layer with chloroform (3 x 50 mL). Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford pure benzo[b]furan-6-carbonitrile.
Step B: Iridium-Catalyzed Borylation
-
Setup: In a nitrogen-filled glovebox, charge an oven-dried vial with benzo[b]furan-6-carbonitrile (from Step A), bis(pinacolato)diboron (B₂pin₂, 1.5 equiv.), [Ir(OMe)(cod)]₂ (1.5 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%).
-
Solvent: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of ~0.5 M.
-
Reaction: Seal the vial and heat at 80 °C for 16 hours.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the target 6-cyanobenzo[b]furan-2-boronic acid pinacol ester (10).[1][10]
Protocol 2: Suzuki-Miyaura Coupling to Synthesize a 2-Arylbenzofuran
This general protocol is effective for coupling benzofuran-2-boronic acid pinacol ester with various aryl bromides.[16][19]
-
Setup: In a reaction tube, combine the benzofuran-2-boronic acid pinacol ester (1.2 equiv.), the desired aryl bromide (1.0 equiv.), PdCl₂(dppf)·CH₂Cl₂ (5 mol%), and anhydrous sodium carbonate (Na₂CO₃) (4.0 equiv.).
-
Solvent: Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Seal the tube and heat the reaction mixture at 80 °C. Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired 2-arylbenzofuran.
| Reaction | Reactant 1 | Reactant 2 | Catalyst | Yield (%) | Reference |
| Suzuki Coupling | (3-(Ethoxycarbonyl)benzofuran-2-yl)boronic Acid | 4-Iodotoluene | PdCl₂(dppf) | 82 | [19] |
| Suzuki Coupling | (3-(Ethoxycarbonyl)benzofuran-2-yl)boronic Acid | 1-Bromo-4-fluorobenzene | PdCl₂(dppf) | 79 | [19] |
| Suzuki Coupling | (3-(Ethoxycarbonyl)benzofuran-2-yl)boronic Acid | 3-Bromopyridine | PdCl₂(dppf) | 68 | [19] |
Conclusion and Future Outlook
Benzofuran boronic esters have solidified their position as indispensable reagents in organic synthesis. The development of efficient synthetic routes, particularly direct C-H borylation, has made these building blocks more accessible than ever. Their primary application in Suzuki-Miyaura cross-coupling provides a robust and reliable platform for the construction of 2-arylbenzofuran libraries, accelerating research in medicinal chemistry. As catalysis continues to evolve, we can anticipate the development of even more selective and efficient borylation methods, including enantioselective techniques, and the expansion of their application into other novel transformations beyond C-C bond formation. The stability, versatility, and proven utility of benzofuran boronic esters ensure they will remain a vital tool for scientists pushing the boundaries of molecular design and drug development.
References
- 1. Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Benzofuran synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 2-(Benzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Commercial Availability and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzofuran motif is a privileged heterocyclic scaffold frequently encountered in a vast array of natural products and clinically approved drugs, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This has led to a surge in interest in the development of synthetic methodologies that allow for the facile and efficient derivatization of the benzofuran core. Among the various synthetic handles, boronic acids and their corresponding pinacol esters have emerged as indispensable tools in modern organic synthesis, primarily due to their stability, ease of handling, and remarkable versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4]
This technical guide provides a comprehensive overview of the commercial availability and synthetic applications of a key building block: 2-(Benzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 1192755-14-8).[5] This reagent provides a strategic entry point for the introduction of the benzofuran-7-yl moiety into complex molecules, a substitution pattern that is of significant interest in medicinal chemistry. We will delve into its commercial landscape, provide a detailed, field-proven protocol for its synthesis, and showcase its application in the construction of biologically relevant molecules.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1192755-14-8 | [5] |
| Molecular Formula | C₁₄H₁₇BO₃ | [5] |
| Molecular Weight | 244.09 g/mol | [5] |
| Appearance | White to off-white solid | Supplier Data |
| Purity | Typically ≥97% | [5] |
| Boiling Point | 340.0±15.0 °C (Predicted) | |
| Density | 1.10±0.1 g/cm³ (Predicted) | |
| Storage | Inert atmosphere, Store in freezer, under -20°C |
Commercial Availability
This compound is readily available from a variety of commercial suppliers, catering to both research and development as well as bulk manufacturing needs. The typical purity offered is around 97%. Below is a comparative table of some of the key suppliers.
| Supplier | Product Number (Example) | Purity | Available Quantities |
| BLD Pharm | BDG1192755-14-8 | ≥97% | mg, g, kg |
| CookeChem | CC1192755-14-8 | 97% | g, kg |
| Fluorochem | F567747 (related) | ≥98% | mg, g |
| Angene | AG000IHQ | 97% | mg, g |
| Molbase | MB1192755-14-8 | ≥95-98% | g, kg |
| BoronPharm | BP24667 | ≥98% | g, kg |
Note: This is not an exhaustive list, and availability and product codes may vary. It is recommended to contact the suppliers directly for the most up-to-date information.
Synthesis of this compound
The synthesis of the title compound is not a trivial one-step process but can be achieved through a logical and well-established two-step sequence starting from commercially available precursors. The key steps are the synthesis of 7-bromobenzofuran followed by a palladium-catalyzed Miyaura borylation.
Diagram of the Synthetic Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Synthesis and 2D-QSAR Study of Active Benzofuran-Based Vasodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound , 97% , 1192755-14-8 - CookeChem [cookechem.com]
- 5. 2-(BENZOFURAN-2-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE CAS#: 402503-13-3 [m.chemicalbook.com]
molecular weight of Benzofuran-7-boronic acid pinacol ester
An In-Depth Technical Guide to Benzofuran-7-boronic acid pinacol ester: Properties, Synthesis, and Applications
Introduction
Benzofuran-7-boronic acid pinacol ester is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and materials science. The benzofuran moiety is a privileged scaffold found in numerous natural products and FDA-approved drugs, exhibiting a wide spectrum of biological activities.[1] The strategic placement of a boronic acid pinacol ester at the 7-position transforms the benzofuran core into a versatile building block, primarily for palladium-catalyzed cross-coupling reactions.
Boronic acids and their ester derivatives are indispensable tools in modern organic synthesis due to their stability, low toxicity, and broad functional group tolerance.[2][3] The pinacol ester, in particular, offers enhanced stability compared to the free boronic acid, making it easier to handle, purify, and store while still retaining the requisite reactivity for key transformations like the Suzuki-Miyaura coupling.[4][5] This guide provides a comprehensive overview of Benzofuran-7-boronic acid pinacol ester, detailing its physicochemical properties, synthesis strategies, and a deep dive into its application in the Suzuki-Miyaura reaction, with a focus on the underlying principles that govern experimental design.
Part 1: Physicochemical Properties and Characterization
Benzofuran-7-boronic acid pinacol ester is typically a solid at room temperature.[6] Its structure features a planar benzofuran ring system linked to a five-membered dioxaborolane ring. The pinacol group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) sterically protects the boron atom, which contributes to the compound's stability and prevents premature decomposition pathways such as protodeboronation.[4]
Table 1: Physicochemical Properties of Benzofuran-7-boronic acid pinacol ester
| Property | Value |
| Molecular Weight | ~244.1 g/mol [7][8][9] |
| Molecular Formula | C₁₄H₁₇BO₃[6][7][10] |
| CAS Number | 1192755-14-8[7][8][10] |
| Appearance | Solid[6] |
| Purity | Typically ≥97% |
| Synonyms | 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]furan[6], 2-(1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[8] |
Part 2: Synthesis Strategies
The synthesis of aryl boronic esters like Benzofuran-7-boronic acid pinacol ester is most commonly achieved through palladium-catalyzed borylation of an aryl halide or triflate. This method, known as the Miyaura borylation, is valued for its high functional group tolerance and operational simplicity.[5]
Workflow: Miyaura Borylation
Caption: General workflow for Miyaura borylation synthesis.
Experimental Protocol: Miyaura Borylation
This protocol describes a representative synthesis of Benzofuran-7-boronic acid pinacol ester from 7-bromobenzofuran.
Step 1: Reagent Preparation
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 7-bromobenzofuran (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq).
-
Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), (0.03 eq).
Causality: The inert atmosphere is critical to prevent the degradation of the catalyst and other reagents. Bis(pinacolato)diboron is used in slight excess to ensure complete consumption of the starting halide. Potassium acetate acts as the base; unlike stronger bases, it is mild enough to avoid a competing Suzuki coupling between the newly formed product and the starting halide.[5] The dppf ligand provides the necessary stability and electronic properties to the palladium center to facilitate the catalytic cycle efficiently.
Step 2: Reaction Execution
-
Add a dry, degassed solvent such as 1,4-dioxane or DMSO.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. The choice of solvent is determined by the solubility of the reagents and the required reaction temperature.
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine to remove residual base and other aqueous-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure Benzofuran-7-boronic acid pinacol ester.
Causality: The aqueous workup is a standard procedure to separate the organic product from inorganic byproducts. Purification via chromatography is necessary to remove unreacted starting materials and any side products, ensuring the high purity required for subsequent applications.
Part 3: Key Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of Benzofuran-7-boronic acid pinacol ester is its use as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly in the synthesis of biaryls and other conjugated systems prevalent in pharmaceutical agents.[11][12]
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for coupling Benzofuran-7-boronic acid pinacol ester with an aryl bromide.
Step 1: Reagent Preparation
-
In a reaction vessel, combine Benzofuran-7-boronic acid pinacol ester (1.2 eq), the aryl bromide (1.0 eq), and a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 eq).
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
Causality: The boronic ester is often used in a slight excess to drive the reaction to completion. The choice of catalyst is critical; Pd(PPh₃)₄ is a common and effective pre-catalyst that generates the active Pd(0) species in situ. The base is essential for the transmetalation step.[11] It activates the boronic ester by forming a more nucleophilic boronate complex, which facilitates the transfer of the benzofuran group from boron to the palladium center.
Step 2: Reaction Execution
-
Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or Toluene/H₂O in a 4:1 ratio).
-
Thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction to reflux (typically 80-110 °C) for 4-16 hours, monitoring by TLC or LC-MS.
Causality: The biphasic solvent system is common for Suzuki couplings, as the base is often soluble in the aqueous phase while the organic substrates and catalyst are in the organic phase. Degassing is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Step 3: Workup and Purification
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting crude solid or oil by flash column chromatography or recrystallization to obtain the desired biaryl product.
Causality: The extractive workup separates the desired organic product from the inorganic salts and water-soluble components. Final purification is almost always necessary to achieve the high level of purity required for pharmaceutical applications.
Part 4: Handling, Storage, and Safety
-
Storage: Benzofuran-7-boronic acid pinacol ester should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration or freezing (at temperatures like -20 °C) is recommended to minimize degradation.[8]
-
Handling: Handle the compound in a well-ventilated area, preferably a fume hood. Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Safety: Avoid inhalation of dust and contact with skin and eyes. While boronic acids generally have low toxicity, standard chemical safety precautions should always be observed.
Conclusion
Benzofuran-7-boronic acid pinacol ester stands out as a highly valuable and versatile building block for synthetic organic chemistry. Its inherent stability, conferred by the pinacol protecting group, combined with the proven reactivity of the boronate moiety, makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions. The ability to use this reagent to construct complex biaryl systems, which are central motifs in many drug candidates, solidifies its importance for researchers and scientists in the field of drug development. A thorough understanding of the principles governing its synthesis and application enables chemists to leverage its full potential in the creation of novel and impactful molecules.
References
- 1. Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. Benzofuran-7-boronic acid pinacol ester | CymitQuimica [cymitquimica.com]
- 7. jwpharmlab.com [jwpharmlab.com]
- 8. Cina Benzofuran-7-boronic Pinacol Ester N. CAS: 1192755-14-8 Produttori - Campione gratuito - Alfa Chemical [m.it.alfachemsp.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Cina Benzofuran-7-boronat Asam Pinacol Ester CAS NO: 1192755-14-8 Pabrikan - Sampel Gratis - Alfa Chemical [id.alfachemar.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to the Synthesis of Benzofuran Derivatives from Boronic Esters
Foreword: The Benzofuran Scaffold and the Rise of Boronic Esters
The benzofuran nucleus is a privileged heterocyclic scaffold that forms the core of numerous natural products, pharmaceuticals, and advanced materials.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making them a focal point of intensive research in drug development.[3][4] The inherent value of this scaffold has driven the continuous evolution of synthetic methodologies aimed at its efficient and versatile construction.
Among the myriad of synthetic tools available, boronic acids and their corresponding esters have emerged as exceptionally powerful reagents. Their stability, low toxicity, and remarkable functional group tolerance have positioned them at the forefront of modern cross-coupling chemistry. This guide provides an in-depth exploration of contemporary strategies for the synthesis of benzofuran derivatives, with a specific focus on the pivotal role of boronic esters. We will dissect the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and offer insights into the rationale behind catalyst and condition selection, empowering researchers to navigate this exciting area of synthetic chemistry with confidence and ingenuity.
Palladium-Catalyzed Annulation: The Workhorse of Benzofuran Synthesis
Palladium catalysis remains the most robust and widely employed strategy for constructing the benzofuran ring system using boronic esters. These methods typically involve the coupling of a phenol derivative with a partner that provides the remaining two carbons of the furan ring, followed by an intramolecular cyclization.
Strategy A: Sequential Suzuki-Miyaura Coupling and Cyclization
A cornerstone approach involves the palladium-catalyzed Suzuki-Miyaura cross-coupling to forge a key C-C bond, followed by a separate cyclization step. A powerful application of this is the functionalization of a pre-formed benzofuran boronic acid. For instance, (3-(ethoxycarbonyl)benzofuran-2-yl)boronic acid can be coupled with various aryl halides to generate a library of 2-arylbenzofuran derivatives.[5][6]
Mechanistic Causality: The Suzuki-Miyaura Catalytic Cycle
The success of this reaction hinges on a well-understood catalytic cycle. The choice of a phosphine ligand (e.g., dppf) is critical; it stabilizes the palladium center, facilitates reductive elimination, and prevents catalyst decomposition. The base (e.g., Na₂CO₃) is not merely a proton scavenger but is essential for the transmetalation step, activating the boronic ester to form a more nucleophilic borate species.
Figure 1: The Suzuki-Miyaura catalytic cycle for C-C bond formation.
Experimental Protocol: Synthesis of Ethyl 2-(4-Methoxyphenyl)benzofuran-3-carboxylate [5]
This protocol provides a self-validating system for synthesizing 2-arylbenzofurans. The use of a Schlenk line ensures an inert atmosphere, critical for preventing the oxidation of the Pd(0) catalyst.
-
Preparation: To a sealed tube equipped with a magnetic stir bar, add (3-(ethoxycarbonyl)benzofuran-2-yl)boronic acid (1.0 equiv), 4-iodoanisole (1.1 equiv), PdCl₂(dppf)·DCM (0.05 equiv), and sodium carbonate (4.0 equiv).
-
Inerting: Evacuate the tube under vacuum and backfill with dry nitrogen. Repeat this cycle three times to ensure the removal of all oxygen.
-
Reaction: Add anhydrous 1,4-dioxane and water (e.g., 4:1 ratio) via syringe. Seal the tube and heat the reaction mixture to 70 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic phase sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield the desired 2-arylbenzofuran.
Strategy B: One-Pot Domino Reactions
Domino reactions, where multiple bond-forming events occur sequentially in a single pot, represent a significant advance in synthetic efficiency. Palladium catalysis is particularly well-suited for these transformations. A notable example is the reaction of aryl boronic acids with 2-(2-formylphenoxy)acetonitriles, which proceeds via C-C bond formation followed by an intramolecular cyclization/aromatization cascade to yield benzoyl-substituted benzofurans.[7] Another powerful one-pot method is the palladium-catalyzed enolate arylation of ketones with o-bromophenols.[8][9]
Workflow: One-Pot Synthesis of 2-Arylbenzofurans
This workflow minimizes purification steps and improves overall yield by telescoping the reaction sequence. The choice of catalyst and ligand is crucial for ensuring both the initial coupling and the subsequent cyclization proceed efficiently.
Figure 2: General workflow for a one-pot domino synthesis of benzofurans.
Data Summary: Palladium-Catalyzed Benzofuran Syntheses
| Method | Key Reactants | Catalyst / Ligand | Base | Solvent | Yield Range | Reference |
| Sequential Suzuki | Benzofuran-2-boronic acid + Aryl halide | PdCl₂(dppf)·DCM | Na₂CO₃ | Dioxane/H₂O | 45-92% | [5] |
| Domino Reaction | Aryl boronic acid + 2-(2-formylphenoxy)acetonitrile | Pd(OAc)₂ / bpy | - | Toluene | 58-94% | [7] |
| Enolate Arylation | o-Bromophenol + Ketone | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | Moderate-Excellent | [8][9] |
Rhodium-Catalyzed Strategies: An Emerging Alternative
While palladium dominates the field, rhodium catalysis offers unique reactivity and can be advantageous for specific substrates or transformations.[10] Relay catalysis, combining a rhodium(I) complex with a Brønsted acid, has been effectively used in the tandem arylation-cyclization of propargyl alcohols with ortho-hydroxylated arylboronic acids to generate benzofuran skeletons.[11][12][13]
Mechanistic Insight: Relay Rhodium/Acid Catalysis
This process is believed to initiate with a β-carborhodation of the propargyl alcohol with the arylboronic acid, followed by a Brønsted acid-mediated intramolecular cyclization to furnish the benzofuran core.[12] Microwave activation has been shown to dramatically improve yields and reduce reaction times in some rhodium-catalyzed systems, particularly with sensitive functional groups like free amines, where palladium catalysis may fail.[10]
Figure 3: Simplified mechanism for relay Rh(I)/Acid catalysis.
Experimental Protocol: Rhodium-Catalyzed Synthesis of 1,3-Diarylisobenzofurans [10]
-
Preparation: In a microwave vial, combine the o-aroylbenzaldehyde (1.0 equiv), arylboronic acid (1.5 equiv), and [Rh(cod)Cl]₂ (0.025 equiv).
-
Solvent: Add a 10:1 mixture of toluene and water.
-
Reaction: Seal the vial and heat in a microwave reactor to 120 °C for 15 minutes.
-
Workup: After cooling, extract the reaction mixture with dichloromethane.
-
Purification: Wash the combined organic layers with water, dry over magnesium sulfate, and concentrate. Purify the residue by flash chromatography on silica gel.
Copper-Catalyzed and Copper-Mediated Functionalization
Copper catalysis provides a more economical alternative to palladium and rhodium for certain transformations. While direct copper-catalyzed coupling of boronic esters for benzofuran synthesis is less common, copper plays a crucial role in related and subsequent reactions. A key application is the synthesis of benzofuran-2-boronic acid pinacol ester, a versatile building block for further diversification via Suzuki coupling.[14][15] This is typically achieved through a Sonogashira coupling of an o-iodophenol with an alkyne (often using a Pd/Cu co-catalyst system), followed by cyclization and subsequent C-H borylation at the C2 position.[13][14][16]
Experimental Protocol: Synthesis of 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester [15]
This protocol details the conversion of a pre-formed benzofuran into a valuable boronic ester intermediate.
-
Preparation: To a solution of benzo[b]furan-6-carbonitrile (1.0 equiv) in anhydrous THF, add bis(pinacolato)diboron (1.5 equiv) and potassium tert-butoxide (0.1 equiv).
-
Catalyst Addition: Add [Ir(cod)OMe]₂ (0.03 equiv) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (0.06 equiv).
-
Reaction: Stir the mixture at 80 °C under a nitrogen atmosphere for 16 hours.
-
Workup: Cool the reaction to room temperature, concentrate under vacuum, and partition the residue between ethyl acetate and water.
-
Purification: Separate the organic layer, dry over sodium sulfate, and concentrate. Purify the crude product via silica gel chromatography to afford the desired boronic ester.
Advanced Domino Strategies
Innovative domino reactions provide rapid access to complex benzofuran structures. One such strategy involves an initial Suzuki coupling to build a key intermediate, which then undergoes a "ring-cleavage-deprotection-cyclization" cascade triggered by a Lewis acid like boron tribromide.[17] This powerful sequence allows for the construction of highly functionalized benzofurans from readily available starting materials.
Conclusion and Outlook
The synthesis of benzofuran derivatives has been profoundly impacted by the development of transition-metal-catalyzed reactions involving boronic esters. Palladium-catalyzed methods, particularly Suzuki-Miyaura couplings and one-pot domino strategies, offer a reliable and versatile platform for accessing a wide array of substituted benzofurans. Rhodium and copper catalysis provide complementary approaches, expanding the synthetic toolbox and enabling reactions that may be challenging with palladium.
The future of this field will likely focus on the development of even more efficient and sustainable protocols. Key areas of innovation will include the use of earth-abundant metal catalysts (e.g., iron, nickel), direct C-H functionalization to bypass the need for pre-halogenated starting materials, and the design of novel domino reactions that construct molecular complexity with exceptional atom economy. As our understanding of catalytic mechanisms deepens, so too will our ability to design and execute elegant syntheses of these vital heterocyclic compounds for applications in medicine and materials science.
References
- 1. Benzofuran Derivatives: Significance and symbolism [wisdomlib.org]
- 2. scienceopen.com [scienceopen.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. One-pot synthesis of benzofurans via palladium-catalyzed enolate arylation with o-bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols [organic-chemistry.org]
- 10. Regiospecific synthesis of functionalised 1,3-diarylisobenzofurans via palladium- and rhodium-catalysed reaction of boronic acids with o-acylbenzaldehydes under thermal or microwave activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of benzofurans with remote bromide functionality by domino "ring-cleavage-deprotection-cyclization" reactions of 2-alkylidenetetrahydrofurans with boron tribromide - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Suzuki Coupling with 2-(Benzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A Senior Application Scientist's Guide for Researchers in Synthetic Chemistry and Drug Discovery
Introduction: The Strategic Value of the Benzofuran Moiety
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its reliability in forming carbon-carbon bonds.[1][2] Its development was a significant leap, earning Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi the 2010 Nobel Prize in Chemistry.[1] This guide focuses on a specific, high-value building block: 2-(Benzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
The benzofuran core is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[3] The ability to precisely install this moiety onto various molecular frameworks via Suzuki coupling is therefore of paramount importance in drug discovery and materials science. This document provides an in-depth look at the mechanistic principles, practical protocols, and expert insights necessary for successfully employing this versatile reagent.
Core Principles: Understanding the "Why" of the Suzuki Coupling
A successful reaction is not merely about following steps; it's about understanding the intricate dance of molecules in the flask. The Suzuki coupling is a palladium-catalyzed cycle consisting of three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][4]
-
Oxidative Addition : The cycle begins with a catalytically active Pd(0) species inserting itself into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide). This is often the rate-determining step and transforms the catalyst to a Pd(II) state.[2]
-
Transmetalation : This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic ester by a base.[1][5] The base reacts with the boronic ester to form a more nucleophilic "ate" complex, which then readily transfers its benzofuran group to the Pd(II) center, displacing the halide.[6]
-
Reductive Elimination : In the final step, the two organic partners (the benzofuran and the aryl group from the halide) are joined together, forming the new C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to begin anew.[1][4]
Each component—catalyst, ligand, base, and solvent—plays a critical role in ensuring the efficiency of this cycle.
The Catalytic Cycle Explained
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Detailed Experimental Protocol
This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for different substrates.
Materials & Reagents
| Reagent | Molar Equiv. | Purpose |
| Aryl Bromide (Ar-Br) | 1.0 | Electrophile |
| This compound | 1.2 | Nucleophile (slight excess ensures completion) |
| Pd(PPh₃)₄ [Tetrakis(triphenylphosphine)palladium(0)] | 0.03 (3%) | Catalyst |
| Potassium Carbonate (K₂CO₃) | 2.5 | Base |
| 1,4-Dioxane | - | Organic Solvent |
| Water | - | Co-solvent, aids in base dissolution |
Step-by-Step Methodology
-
Vessel Preparation : To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[7]
-
Solvent Addition : Add degassed 1,4-Dioxane and water in a 4:1 ratio (e.g., 4 mL Dioxane, 1 mL Water per 1 mmol of aryl halide). The solvent mixture should be thoroughly sparged with an inert gas prior to addition.
-
Catalyst Addition : Briefly remove the septum and add the Pd(PPh₃)₄ catalyst (0.03 equiv). Purge the flask with inert gas for another 5 minutes. For challenging couplings, more advanced catalysts like those based on Buchwald ligands (e.g., SPhos, XPhos) may offer superior results.[8][9]
-
Reaction : Place the sealed vessel in a preheated oil bath at 90-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.[4]
Troubleshooting Common Issues
Even a robust reaction like the Suzuki coupling can present challenges. Here are solutions to common problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxidized Pd(0)).2. Poor quality boronic ester.3. Insufficiently strong or soluble base. | 1. Ensure a thoroughly inert atmosphere; use fresh catalyst.[7]2. Use high-purity boronic ester; boronic acids/esters can degrade over time.[10][11]3. Switch to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃. For sterically hindered substrates, stronger bases can accelerate the reaction.[12] |
| Protodeboronation | The C-B bond is cleaved and replaced by a C-H bond, consuming the starting material. This is common with heteroaryl boronates.[13] | Use milder bases (e.g., K₂CO₃ instead of Cs₂CO₃), lower the reaction temperature, or shorten the reaction time. Anhydrous conditions can sometimes suppress this side reaction.[7] |
| Homocoupling | Two molecules of the boronic ester couple together. Often caused by the presence of oxygen.[13] | Rigorously degas all solvents and maintain a strict inert atmosphere throughout the setup and reaction.[7] |
| Difficult Purification | Byproducts from side reactions are structurally similar to the product. | Optimize the reaction to minimize side products. If homocoupling is an issue, reducing the excess of the boronic ester (e.g., to 1.05-1.1 equiv) may help. |
Conclusion
The Suzuki coupling with this compound is a powerful method for synthesizing complex molecules. By understanding the underlying mechanism and paying careful attention to experimental parameters—particularly the quality of reagents and the maintenance of an inert atmosphere—researchers can reliably and efficiently incorporate the valuable benzofuran scaffold into their target structures. This guide serves as a foundational resource to enable success in this critical synthetic transformation.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Yoneda Labs [yonedalabs.com]
The Strategic Utility of 2-(Benzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Modern Medicinal Chemistry
Introduction: The Benzofuran Scaffold and the Rise of a Key Synthetic Tool
The benzofuran nucleus is a privileged heterocyclic motif frequently encountered in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique structural and electronic properties make it a cornerstone in the design of novel therapeutic agents across multiple disease areas, including oncology, infectious diseases, and metabolic disorders.[3][4] Compounds incorporating the benzofuran scaffold have demonstrated a wide spectrum of pharmacological activities, such as anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[5][6][7]
The precise functionalization of the benzofuran ring is critical for modulating the biological activity and pharmacokinetic properties of the resulting molecules. In this context, 2-(Benzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has emerged as a versatile and indispensable building block for medicinal chemists. This pinacol boronate ester provides a stable, efficient, and highly regioselective handle for introducing the benzofuran-7-yl moiety into complex molecular architectures, primarily through the robust and widely utilized Suzuki-Miyaura cross-coupling reaction.[8][9]
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a particular focus on its role in the synthesis of innovative glucokinase activators for the potential treatment of type 2 diabetes. We will delve into the causality behind experimental choices in synthetic protocols and provide a self-validating, step-by-step methodology for its use in drug discovery workflows.
Core Application: A Gateway to Novel Glucokinase Activators
A pivotal application of this compound is in the synthesis of a novel class of benzofuran derivatives that act as glucokinase (GK) activators.[10] Glucokinase plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes.[10] The activation of glucokinase is a promising therapeutic strategy for the treatment of type 2 diabetes mellitus, as it can enhance glucose-stimulated insulin secretion and increase hepatic glucose uptake.[10]
The benzofuran-7-yl moiety serves as a key structural component in a series of potent glucokinase activators, as detailed in patent literature (e.g., US7709505B2).[10] In these compounds, the benzofuran-7-yl group is typically coupled with a substituted heterocyclic partner, such as a pyridin-2-yl or thiazol-2-yl ring system. The Suzuki-Miyaura cross-coupling reaction is the method of choice for forging this critical carbon-carbon bond, and this compound is the ideal reagent for this transformation.
The choice of the 7-position for coupling is a deliberate design element. While a detailed structure-activity relationship (SAR) for this specific class of compounds is proprietary, the substitution pattern is crucial for achieving the desired potency, selectivity, and pharmacokinetic profile of the final drug candidate. The benzofuran scaffold itself provides a rigid framework that can orient key pharmacophoric features for optimal interaction with the glucokinase enzyme.
Below is a logical workflow illustrating the synthesis of a generic glucokinase activator core using the title reagent.
Caption: Synthetic workflow for a glucokinase activator core.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The following protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is designed to be a self-validating system, with explanations for the causality behind each experimental choice.
Protocol: Synthesis of a 7-(Pyridin-2-yl)benzofuran Derivative
Objective: To synthesize a key intermediate for a glucokinase activator via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
2-Bromopyridine derivative (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup and Inert Atmosphere:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the 2-bromopyridine derivative (1.1 equiv), and potassium carbonate (2.0 equiv).
-
Causality: The use of an oven-dried flask is crucial to minimize the presence of water, which can hydrolyze the boronic ester and affect the catalytic cycle. A slight excess of the halide partner ensures complete consumption of the more valuable boronic ester.
-
-
Catalyst Addition:
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 equiv) to the flask.
-
Causality: Pd(PPh₃)₄ is a common and effective pre-catalyst for Suzuki-Miyaura reactions. The low catalyst loading (3 mol%) is typical for efficient cross-coupling reactions.
-
-
Purging with Inert Gas:
-
Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times. This process is essential to remove oxygen from the reaction vessel.
-
Causality: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) species and can also lead to unwanted side reactions.
-
-
Solvent Addition:
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 6:1 ratio) to the flask via a syringe. The total solvent volume should be sufficient to dissolve the reactants upon heating.
-
Causality: A mixture of an organic solvent like dioxane and water is often optimal for Suzuki-Miyaura reactions. Dioxane solubilizes the organic reagents, while water helps to dissolve the inorganic base (K₂CO₃) and facilitates the transmetalation step of the catalytic cycle. Degassing the water removes dissolved oxygen.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Causality: Heating accelerates the rate of reaction. Vigorous stirring ensures proper mixing of the heterogeneous mixture.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate to the reaction mixture and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-(pyridin-2-yl)benzofuran derivative.
-
Data Presentation: Optimization of Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling can be influenced by several factors. The following table summarizes typical conditions and their impact on the reaction outcome.
| Entry | Palladium Catalyst (mol%) | Base | Solvent System (v/v) | Temperature (°C) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (6:1) | 90 | 80-95 |
| 2 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O (4:1) | 100 | 75-90 |
| 3 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 2-MeTHF/H₂O (5:1) | 80 | 85-98 |
This data is representative and compiled from general knowledge of Suzuki-Miyaura reactions involving similar substrates.[8][9]
The Catalytic Cycle: A Mechanistic Insight
Understanding the mechanism of the Suzuki-Miyaura reaction is key to troubleshooting and optimizing the synthesis. The generally accepted catalytic cycle is depicted below.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the heterocyclic halide (Aryl-X) to form a Pd(II) intermediate.
-
Transmetalation: The benzofuran group is transferred from the boronic ester to the palladium center. This step is often the rate-determining step and is facilitated by the base, which activates the boronic ester.
-
Reductive Elimination: The two organic fragments (the aryl group and the benzofuran group) are coupled, and the desired product is released from the palladium center, regenerating the active Pd(0) catalyst.
Conclusion
This compound is a powerful and strategic tool in the arsenal of the modern medicinal chemist. Its primary application in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient route to novel benzofuran-containing compounds with significant therapeutic potential. The synthesis of glucokinase activators for the treatment of type 2 diabetes serves as a prime example of its utility in constructing complex, biologically active molecules. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively leverage this key building block in their pursuit of innovative medicines.
References
- 1. US9289505B2 - Compositions and methods for delivering nucleic acid molecules and treating cancer - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzofuran derivatives, process for their preparation and intermediates thereof - Patent US-7709505-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. mdpi.com [mdpi.com]
- 10. US7709505B2 - Benzofuran derivatives, process for their preparation and intermediates thereof - Google Patents [patents.google.com]
Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-(Benzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This Nobel Prize-winning methodology has become indispensable in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[3][4][5] The benzofuran motif, a privileged heterocyclic scaffold, is a common feature in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and antitumor properties.[6][7]
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura coupling reaction, specifically utilizing 2-(Benzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (also known as Benzofuran-7-boronic Acid Pinacol Ester).[8] Boronic esters, such as the pinacol variant, offer enhanced stability and handling characteristics compared to their corresponding boronic acids, mitigating issues like protodeboronation.[3][9][10] This guide will delve into the critical reaction parameters, provide detailed experimental protocols, and explain the underlying mechanistic principles to empower users to achieve optimal outcomes in their synthetic endeavors.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][4][11] Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions.
The three key steps are:
-
Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halide bond of the aryl or vinyl halide (R¹-X), forming a palladium(II) intermediate. The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[4]
-
Transmetalation: This is often the rate-determining step. The organic moiety (R²) from the organoboron reagent is transferred to the palladium(II) complex. This step is critically facilitated by a base, which activates the boronic ester to form a more nucleophilic boronate species.[5][11][12]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the active palladium(0) catalyst, which then re-enters the catalytic cycle.[4][11]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Critical Reaction Parameters: A Guide to Optimization
The success of the Suzuki-Miyaura coupling of this compound hinges on the judicious selection of several key parameters. Benzofuran, being an electron-rich heterocycle, can present unique challenges, including potential catalyst inhibition or side reactions. Therefore, careful optimization is crucial.
Catalyst System: Palladium Source and Ligand
The choice of the palladium source and, more importantly, the ancillary ligand, is critical for achieving high catalytic activity.
-
Palladium Precatalysts: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. For challenging couplings, including those involving heteroaryl chlorides, specialized precatalysts that rapidly generate the active Pd(0) species are often employed.[9][13]
-
Ligands: Phosphine ligands are most common. Their steric bulk and electron-donating properties are tailored to promote oxidative addition and reductive elimination while preventing catalyst decomposition.[14] For electron-rich heterocycles like benzofuran, bulky, electron-rich monophosphine ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or other specialized ligands (e.g., cataCXium® A) often provide superior results, especially when coupling with less reactive aryl chlorides.[14][15]
The Role of the Base
The base is not merely a stoichiometric reagent but a crucial activator in the catalytic cycle.[12] Its primary role is to activate the boronic ester, forming a more nucleophilic boronate "ate" complex, which facilitates the transmetalation step.[5][16]
-
Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used, often in aqueous solutions.[3][17] K₃PO₄ is a moderately strong base that is often effective for coupling sensitive heteroaryl boronic acids and esters.[9][17]
-
Organic Bases and Alkoxides: Stronger bases like alkoxides (KOtBu, NaOtBu) can be effective, particularly in anhydrous conditions, but must be used with caution as they can promote side reactions.[3]
Solvent System
The solvent plays a multifaceted role, influencing reagent solubility, catalyst stability, and reaction kinetics.[1]
-
Polar Aprotic Solvents: Dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are common choices.[1] They are often used with an aqueous base, creating a two-phase system that is highly effective.[1][17] The water is essential for dissolving the inorganic base and promoting the formation of the active boronate species.[1]
-
Alcohol/Water Mixtures: Solvents like n-butanol/water or isopropanol/water can be highly effective, particularly for coupling heterocyclic substrates, as they can improve the solubility of all reaction components.[18][19]
Summary of Recommended Starting Conditions
The following table provides a starting point for the optimization of the Suzuki-Miyaura coupling of this compound with a generic aryl halide (Ar-X).
| Parameter | Recommended Condition A (Robust) | Recommended Condition B (For Challenging Substrates) | Rationale |
| Aryl Halide (Ar-X) | Aryl Bromide or Iodide | Aryl Chloride or Triflate | Bromides and iodides are generally more reactive than chlorides.[4][20] |
| Palladium Precatalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd₂(dba)₃ (1-2 mol%) or a Buchwald Precatalyst (1-2 mol%) | Pd(PPh₃)₄ is a reliable choice for many couplings. Buchwald systems are superior for less reactive chlorides.[9][13] |
| Ligand | - (included in Pd(PPh₃)₄) | XPhos or SPhos (1.2-1.5 eq. relative to Pd metal) | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, crucial for difficult couplings.[14][15] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | K₃PO₄ (2-3 equiv.) | Carbonates are standard, while K₃PO₄ is often superior for sensitive heteroaryl boronates.[9][17] |
| Solvent | 1,4-Dioxane / H₂O (4:1 to 5:1) | n-Butanol / H₂O (3:1) or 2-MeTHF / H₂O (2:1) | Aqueous dioxane is a versatile system. Alcohols or 2-MeTHF can enhance solubility and catalyst performance.[1][18] |
| Temperature | 80 - 100 °C | 90 - 110 °C | Higher temperatures are often required for less reactive coupling partners like aryl chlorides. |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) | The Pd(0) catalyst is oxygen-sensitive. An inert atmosphere is mandatory.[4] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.1 - 1.5 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane (degassed)
-
Deionized Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol, 1.0 equiv.), this compound (e.g., 1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Inerting the System: Seal the flask with a septum or screw cap. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane (e.g., 4 mL) followed by degassed deionized water (e.g., 1 mL) via syringe. The mixture should be stirred to ensure homogeneity.
-
Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90 °C). Stir the reaction mixture vigorously for the required time (typically 4-16 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water and an organic solvent such as ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for the synthesis of 7-arylbenzofuran derivatives. Success in this transformation is predicated on a rational approach to reaction design, with careful consideration of the catalyst system, base, and solvent. By understanding the mechanistic underpinnings and systematically optimizing these key parameters, researchers can effectively overcome the challenges associated with coupling electron-rich heterocyclic systems and achieve high yields of desired products. The protocols and insights provided herein serve as a robust foundation for the application of this essential reaction in the pursuit of novel therapeutics and advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki-Miyaura Coupling – eFan's Blog [chem-fan.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 7. researchgate.net [researchgate.net]
- 8. This compound , 97% , 1192755-14-8 - CookeChem [cookechem.com]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pjps.pk [pjps.pk]
- 18. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 20. tcichemicals.com [tcichemicals.com]
The Strategic Application of 2-(Benzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Advanced Organic Electronic Materials
This document provides an in-depth technical guide for researchers, chemists, and materials scientists on the strategic utilization of 2-(Benzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This versatile building block serves as a pivotal precursor for synthesizing a new generation of high-performance organic semiconductors. Its benzofuran core offers unique electronic and photophysical properties, making it a highly desirable moiety for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The benzofuran heterocycle is an electron-rich aromatic system. When incorporated into larger π-conjugated structures, it can enhance charge carrier mobility, tune emission wavelengths, and improve the thermal and morphological stability of organic electronic materials.[1][2][3] The pinacolborane group of this compound makes it an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the precise construction of carbon-carbon bonds.[4][5] This allows for the facile integration of the benzofuran unit into a wide array of molecular architectures.
Part 1: Core Synthetic Protocol - The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its function as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C-C bond between the benzofuran core (at the 7-position) and a variety of aryl or vinyl halides/triflates. This versatility is paramount for constructing the complex conjugated systems required for organic electronics.
Causality Behind Experimental Choices:
-
Catalyst: A palladium catalyst, typically with phosphine ligands [e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂], is essential. The choice of ligand can influence reaction efficiency by tuning the electron density and steric environment of the palladium center.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic ester for transmetalation to the palladium center. The choice of base can impact the reaction rate and yield.
-
Solvent System: A two-phase solvent system, often an organic solvent (like toluene or 1,4-dioxane) and an aqueous phase, is commonly used to dissolve both the organic reactants and the inorganic base.[4][5]
Generalized Protocol for Suzuki-Miyaura Cross-Coupling:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired aryl halide/triflate (1.1 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed organic solvent (e.g., toluene) and the degassed aqueous base solution (e.g., 2M K₂CO₃).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (4-24 hours), monitoring progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired benzofuran derivative.
Caption: Suzuki-Miyaura coupling workflow.
Part 2: Application Note - Synthesis of Hole-Transporting Materials (HTMs)
Benzofuran and its derivatives are increasingly used to construct efficient hole-transporting materials (HTMs) for perovskite solar cells (PSCs) and OLEDs.[6][7][8][9][10] Their rigid, planar structure can facilitate π-π stacking, which is beneficial for charge transport. The electron-rich nature of the benzofuran moiety helps to stabilize the cationic state (hole).
Protocol: Fabrication of a Perovskite Solar Cell using a Benzofuran-based HTM
This protocol assumes the successful synthesis of a benzofuran-based HTM via the Suzuki coupling method described above.
-
Substrate Cleaning: Sequentially clean FTO-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 20 minutes.
-
Electron Transport Layer (ETL) Deposition: Spin-coat a compact TiO₂ layer onto the substrates, followed by sintering. Then, spin-coat a mesoporous TiO₂ layer and sinter again.
-
Perovskite Layer Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂) onto the TiO₂ layer. Anneal the film to form the crystalline perovskite layer.
-
Hole Transport Layer (HTL) Deposition: Prepare a solution of the synthesized benzofuran-based HTM (e.g., 20 mg/mL in chlorobenzene) with additives like Li-TFSI and tBP. Spin-coat this solution onto the perovskite layer.
-
Electrode Deposition: Complete the device by thermally evaporating a gold or silver counter electrode through a shadow mask.
Caption: Structure of a perovskite solar cell.
Data Presentation: Expected Performance of Benzofuran-based HTMs
The performance of HTMs based on benzofuran derivatives is competitive with standard materials like Spiro-OMeTAD. The table below presents typical performance parameters.
| HTM Class | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Ref. |
| Dibenzofuran-based | 14.0 - 19.5 | 0.9 - 1.1 | 20 - 24 | 0.70 - 0.80 | [7][8][10] |
| Standard Spiro-OMeTAD | 18.0 - 22.0 | 1.0 - 1.15 | 22 - 25 | 0.75 - 0.82 | [6][8] |
Part 3: Application Note - Building Blocks for Polymer Donors in OPVs
Benzodifuran (BDF), a larger analogue of benzofuran, has been successfully used as a building block in polymer donors for high-performance organic photovoltaics.[11][12][13] The properties of BDF, such as its planarity and potential for strong intermolecular interactions, are also relevant to single benzofuran units. By creating dibromo- or distannyl-derivatives of molecules synthesized from our starting boronic ester, it can be used as a monomer in polymerization reactions (e.g., Stille or Suzuki polymerization) to create novel donor polymers for bulk-heterojunction (BHJ) solar cells.
Protocol: Fabrication of a Bulk-Heterojunction (BHJ) Solar Cell
-
Substrate Preparation: Clean and treat ITO-coated glass substrates similarly to the PSC protocol.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO and anneal.
-
Active Layer Deposition: Prepare a blend solution of the synthesized benzofuran-based polymer donor and a suitable non-fullerene acceptor (NFA) (e.g., Y6) in a solvent like chloroform or chlorobenzene. Spin-coat this active layer blend onto the HTL in an inert atmosphere.
-
Electron Transport Layer (ETL) Deposition: Spin-coat a thin layer of an ETL material (e.g., PFN-Br) on top of the active layer.
-
Electrode Deposition: Complete the device by thermally evaporating a metal electrode (e.g., Aluminum or Calcium/Aluminum).
Part 4: Application Note - Synthesis of Host and Emitter Materials for OLEDs
The rigid structure of the benzofuran core is highly advantageous for creating materials for OLEDs, where it can be incorporated into host materials or emissive dopants.[1][14][15][16] Its derivatives have been shown to form stable amorphous films with high glass transition temperatures, a crucial property for device longevity. Furthermore, by coupling the benzofuran moiety with other aromatic systems, its electronic energy levels (HOMO/LUMO) can be precisely tuned to facilitate efficient charge injection and transport, and to achieve emission across the visible spectrum, including deep blue.[14][17]
Protocol: Fabrication of a Multilayer OLED
-
Substrate Preparation: Clean and treat ITO-coated glass substrates as previously described.
-
Hole Injection Layer (HIL) Deposition: Thermally evaporate a thin layer of a HIL material (e.g., HAT-CN) onto the ITO substrate.
-
Hole Transport Layer (HTL) Deposition: Thermally evaporate a layer of a standard HTL material (e.g., TAPC).
-
Emissive Layer (EML) Deposition: Co-evaporate the synthesized benzofuran-based material (as either a host or an emitter) with a suitable dopant (if our material is the host) or host (if our material is the emitter). The ratio of host to dopant is critical for achieving high efficiency.
-
Electron Transport Layer (ETL) Deposition: Thermally evaporate a layer of an ETL material. Anthracene-dibenzofuran based materials have shown promise as electron-transporting hosts.[17][18]
-
Electron Injection Layer (EIL) Deposition: Thermally evaporate a thin layer of an EIL material (e.g., LiF).
-
Cathode Deposition: Complete the device by thermally evaporating an aluminum cathode.
Caption: Workflow from precursor to OLED device.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pjps.pk [pjps.pk]
- 5. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isgc-symposium-2022.livescience.io [isgc-symposium-2022.livescience.io]
- 7. mdpi.com [mdpi.com]
- 8. Two methoxyaniline-substituted dibenzofuran derivatives as hole-transport materials for perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. Novel Dibenzofuran-Based Cross-Linked Hole Transport Materials for High-Performance Blue Quantum Dot Light Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Progress of Benzodifuran‐Based Polymer Donors for High‐Performance Organic Photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in benzodifuran based photovoltaic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. Developments of furan and benzodifuran semiconductors for organic photovoltaics - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 14. 9-(10-phenylanthracen-9-yl)-7H-Fluoreno[4, 3-b]Benzofuran Derivat...: Ingenta Connect [ingentaconnect.com]
- 15. researchgate.net [researchgate.net]
- 16. Fusing acridine and benzofuran/benzothiophene as a novel hybrid donor for high-performance and low efficiency roll-off TADF OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 17. khu.elsevierpure.com [khu.elsevierpure.com]
- 18. researchgate.net [researchgate.net]
cross-coupling partners for 2-(Benzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
An Application Guide for the Strategic Use of 2-(Benzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Cross-Coupling Reactions
Introduction: The Benzofuran Scaffold and the Utility of its Boronic Ester
The benzofuran nucleus is a privileged heterocyclic motif prevalent in a vast array of natural products, pharmaceuticals, and functional organic materials.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including antitumor, antimicrobial, antioxidant, and antiviral properties, making them cornerstone structures in modern drug discovery.[3][4][5] The development of efficient synthetic methodologies to construct complex benzofuran-containing molecules is therefore of paramount importance to medicinal and materials chemists.
This guide focuses on This compound , a versatile and highly valuable building block for organic synthesis. As a pinacol boronic ester, it offers significant advantages over its corresponding boronic acid, including enhanced stability, lower propensity for protodeboronation, and easier handling and purification.[6][7] These characteristics make it an ideal coupling partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the precise and predictable formation of carbon-carbon and carbon-heteroatom bonds.
This document serves as a detailed application note for researchers, scientists, and drug development professionals, providing in-depth protocols and mechanistic insights into the use of this reagent with various cross-coupling partners.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most prominent application for this benzofuran boronic ester. It facilitates the formation of a C-C bond between the benzofuran-7-position and a variety of sp²-hybridized carbon atoms from organic halides or pseudohalides.[8]
Mechanistic Overview
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[9][10] The cycle is initiated by the oxidative addition of an organic halide (R-X) to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boronic ester is transferred to the palladium center, displacing the halide. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[10]
Suitable Coupling Partners & Conditions
The versatility of the Suzuki-Miyaura reaction allows the benzofuran boronic ester to be coupled with a wide range of partners. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and depends heavily on the reactivity of the coupling partner.[11][12]
| Coupling Partner | Typical Catalyst/Ligand | Recommended Base | Solvent System | Temp (°C) | Notes |
| Aryl/Heteroaryl Iodides | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 80-100 | Highly reactive partners, often giving excellent yields with standard catalysts.[13] |
| Aryl/Heteroaryl Bromides | Pd(OAc)₂ / SPhos or XPhos | K₃PO₄, t-BuONa | Toluene, Dioxane | 90-110 | Most common partners. Buchwald-type ligands are effective for less reactive or hindered bromides.[14] |
| Aryl/Heteroaryl Chlorides | Pd₂(dba)₃ / RuPhos or t-Bu₃P | K₃PO₄, t-BuOLi | t-Amyl alcohol, Dioxane | 100-120 | Challenging substrates requiring highly active catalyst systems with electron-rich, bulky phosphine ligands.[11] |
| Vinyl Halides/Triflates | Pd(PPh₃)₄ | Na₂CO₃, K₂CO₃ | DME, THF/H₂O | RT-80 | Coupling proceeds readily, often at lower temperatures, to yield vinylbenzofurans. |
| Aryl Triflates | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane | 80-100 | Effective alternatives to halides, coupling under similar conditions with appropriate ligands.[14] |
General Protocol 1: Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol provides a standard procedure for the coupling of this compound with a generic aryl bromide.
Reagents & Equipment:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
XPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Nitrogen or Argon gas line
Procedure:
-
To the reaction vessel, add the aryl bromide (1.0 equiv), benzofuran boronic ester (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and XPhos (0.04 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction mixture should be sparged with argon for an additional 10-15 minutes.[10]
-
Heat the reaction mixture to 100 °C with vigorous stirring and monitor by TLC or LC-MS. Reactions are typically complete within 4-18 hours.[8][13]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Extended Applications: Beyond Suzuki-Miyaura
While Suzuki-Miyaura coupling is its primary use, the reactivity of the boronic ester can be leveraged in other important transformations.
Oxidative Heck (Heck-Matsuura) Reaction
Arylboronic acids and their esters can serve as effective coupling partners for olefins in a Pd(II)-catalyzed process known as the oxidative Heck reaction.[15][16] This reaction differs from the traditional Mizoroki-Heck pathway as it begins with a Pd(II) catalyst and involves a transmetalation step with the boronic ester, rather than oxidative addition of a halide to Pd(0).[17]
Protocol 2: Oxidative Heck Coupling with an Acrylate Ester
-
Reaction: Couple this compound with ethyl acrylate.
-
Conditions: Pd(OAc)₂ (5-10 mol%), an oxidant such as benzoquinone or Cu(OAc)₂, a suitable solvent like DMF or DMSO, and heating (typically 80-120 °C).[15][16] The reaction is often performed under an air or oxygen atmosphere to facilitate re-oxidation of the palladium catalyst.
Sequential Suzuki / Buchwald-Hartwig Amination
For the synthesis of complex amine-containing drug targets, a powerful strategy involves a sequential cross-coupling approach. The benzofuran boronic ester can first be coupled with a dihaloarene (e.g., 1-bromo-4-iodobenzene) in a selective Suzuki-Miyaura reaction at the more reactive site (iodide). The remaining halide (bromide) on the product can then undergo a Buchwald-Hartwig amination with a desired amine.[18][19] This approach provides modular access to a wide array of 7-arylaminobenzofuran derivatives.
Protocol 3: Two-Step Synthesis of an N-Aryl-7-Arylbenzofuran
-
Step 1 (Suzuki Coupling): React this compound (1.0 equiv) with 1-bromo-4-iodobenzene (1.1 equiv) under mild Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C) to selectively form 7-(4-bromophenyl)benzofuran.
-
Step 2 (Buchwald-Hartwig Amination): Couple the resulting 7-(4-bromophenyl)benzofuran (1.0 equiv) with a desired primary or secondary amine (1.2 equiv) using a suitable Buchwald-Hartwig catalyst system (e.g., Pd₂(dba)₃, a biarylphosphine ligand like RuPhos, and a strong base like NaOt-Bu in toluene at 100 °C).[18][20]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Inappropriate base or solvent for the substrate. | 1. Use a fresh catalyst or a pre-catalyst. Ensure proper inert atmosphere technique.2. Degas solvents thoroughly via sparging or freeze-pump-thaw cycles.3. Screen alternative bases (e.g., switch from K₂CO₃ to K₃PO₄) or solvents.[13] |
| Protodeboronation | 1. Presence of excess water or protic sources.2. Reaction temperature is too high or reaction time is too long.3. Unstable boronic acid intermediate. | 1. Use anhydrous solvents and dry reagents. The pinacol ester is more stable, but hydrolysis can still occur.[6]2. Optimize reaction temperature and time.3. Use of boronic esters generally minimizes this issue.[6] |
| Formation of Homocoupled Byproducts | 1. Oxidative homocoupling of the boronic ester.2. Reductive homocoupling of the aryl halide. | 1. Ensure the reaction is strictly anaerobic.2. Use a higher quality aryl halide and ensure the catalyst system is optimal. |
| Poor Yield with Heteroaryl Halides | Lewis basic heteroatoms (e.g., pyridine nitrogen) can coordinate to and poison the palladium catalyst.[12] | 1. Use a higher catalyst loading.2. Employ specialized ligands designed for heteroaryl couplings (e.g., CataCXium A).[12]3. Additives like trimethyl borate can sometimes improve reaction rates.[12] |
Conclusion
This compound is a robust and versatile reagent for the construction of complex molecules. Its primary utility lies in the Suzuki-Miyaura reaction, where it can be efficiently coupled with a wide array of aryl, heteroaryl, and vinyl halides and triflates. Furthermore, its application can be extended to other modern synthetic transformations, including oxidative Heck reactions and powerful sequential coupling strategies. By understanding the underlying mechanisms and carefully selecting reaction partners and conditions, researchers can effectively leverage this building block to accelerate the synthesis of novel compounds for pharmaceutical and materials science applications.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. scienceopen.com [scienceopen.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Benzofuran Derivatives: Significance and symbolism [wisdomlib.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. pjps.pk [pjps.pk]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 15. Arylboronic acids as versatile coupling partners in fast microwave promoted oxidative Heck chemistry - ProQuest [proquest.com]
- 16. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enantioselective oxidative boron Heck reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01984B [pubs.rsc.org]
- 18. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Functionalization of Heterocycles with 2-(Benzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Benzofuran-Heterocycle Scaffolds
In the landscape of modern medicinal chemistry and materials science, the fusion of distinct pharmacophores and functional motifs into single molecular entities is a cornerstone of innovation. Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals, while the benzofuran core is a privileged scaffold found in numerous natural products and clinically approved drugs, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The targeted synthesis of molecules incorporating both a benzofuran moiety and a heterocyclic ring system is therefore a highly valuable strategy for the development of novel therapeutic agents and advanced organic materials.
This guide provides a comprehensive overview and detailed protocols for the application of 2-(Benzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a key building block for the functionalization of a diverse range of heterocyclic systems. The primary focus will be on its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[4][5]
Reagent Profile: this compound
Structure and Properties:
-
IUPAC Name: this compound
-
Synonyms: Benzofuran-7-boronic acid pinacol ester
-
CAS Number: 1192755-14-8
-
Molecular Formula: C₁₄H₁₇BO₃
-
Molecular Weight: 244.09 g/mol
-
Appearance: Typically a white to off-white solid.
The use of the pinacol ester of benzofuran-7-boronic acid offers significant advantages over the corresponding free boronic acid. Pinacol boronate esters are generally more stable, less prone to dehydration to form boroxines, and exhibit improved solubility in organic solvents commonly used in cross-coupling reactions. This enhanced stability and handling profile make them ideal reagents for a wide range of synthetic applications, contributing to more reproducible and higher-yielding reactions.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, our benzofuran boronate ester) and an organohalide or triflate.[5] This reaction is highly valued for its mild conditions, tolerance of a wide array of functional groups, and the non-toxic nature of its boron-containing byproducts.
The Catalytic Cycle:
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the heterocyclic halide (Het-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronate ester is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronate ester.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired product (Het-Benzofuran) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Products from 2-(Benzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of reaction products involving 2-(Benzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. As a versatile building block in Suzuki-Miyaura cross-coupling reactions, its effective use hinges on the successful isolation of the desired biaryl products.[1][2] This guide is designed to help you navigate the common challenges associated with the purification of these valuable compounds.
PART 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my reaction mixture?
A1: In a typical Suzuki-Miyaura coupling reaction using this compound, you can anticipate several types of impurities that may complicate purification[3][4]:
-
Unreacted Starting Materials: Residual this compound and the corresponding aryl halide.
-
Homocoupling Products: Symmetrical biaryls resulting from the coupling of two molecules of the boronic ester or two molecules of the aryl halide.[3][5] The presence of oxygen can sometimes promote the homocoupling of the boronic acid reactant.[4][5]
-
Protodeboronation Byproducts: The replacement of the boronic ester group with a hydrogen atom, leading to the formation of benzofuran. This is a common side reaction for boronic acids and their esters.[6][7][8]
-
Palladium Residues: The palladium catalyst, in various oxidation states, can persist in the crude product. These residues can be soluble or exist as palladium black precipitates.[3]
-
Boronic Acid Hydrolysis Products: The pinacol ester can hydrolyze to the corresponding boronic acid, which can also participate in the reaction or lead to other byproducts.[9]
Q2: What is the initial work-up procedure I should follow before purification?
A2: A standard aqueous work-up is the first line of defense to remove a significant portion of inorganic salts and water-soluble impurities.
-
Upon reaction completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with water, a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities, and finally with brine to facilitate phase separation.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
This initial work-up provides a crude product that is more amenable to further purification by chromatography or recrystallization.[10]
Q3: How do I choose the most appropriate purification technique for my product?
A3: The choice of purification method depends on the physical and chemical properties of your target molecule and the impurities present. The following decision tree can guide your selection:
Caption: A decision tree to guide the selection of a purification method.
PART 2: Troubleshooting Guide
Problem 1: My crude NMR/LC-MS shows a complex mixture with multiple byproducts.
-
Plausible Cause: Inefficient reaction conditions leading to significant side reactions such as homocoupling and protodeboronation.
-
Expert Recommendation: Before resorting to complex chromatographic separations, consider a pre-purification step. If your desired product has significantly different solubility properties compared to the major impurities, a selective precipitation or trituration can be effective. For instance, if the homocoupled byproduct is much less soluble, it may precipitate out from a suitable solvent system, simplifying the subsequent purification.
Problem 2: I am unable to separate my product from the unreacted boronic ester using column chromatography.
-
Plausible Cause: The polarity of your product and the unreacted boronic ester are very similar, leading to co-elution.
-
Expert Recommendations:
-
Solvent System Optimization: A systematic screening of solvent systems with varying polarities and compositions is crucial. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can improve separation.
-
"Wash" with a Boronic Acid Scavenger: In some cases, you can perform a liquid-liquid extraction with a basic aqueous solution (e.g., 1M NaOH) to hydrolyze and extract the boronic ester as the more water-soluble boronate salt. Caution: This method should only be used if your target molecule is stable to basic conditions.
-
Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using a different stationary phase. Neutral or basic alumina can offer different selectivity.[11] For highly challenging separations, preparative HPLC with a suitable column (e.g., C18 for reverse-phase) is a powerful option.[11]
-
Problem 3: My purified product is still contaminated with palladium.
-
Plausible Cause: Soluble palladium species are not effectively removed by standard filtration or chromatography.
-
Expert Recommendations:
-
Filtration through Celite®: For removing heterogeneous palladium (e.g., Pd/C) or precipitated palladium black, filtering the reaction mixture through a pad of Celite® can be effective.[12][13]
-
Activated Carbon Treatment: Stirring the solution of your crude product with activated carbon can adsorb residual palladium.[13][14] However, be aware that this can sometimes lead to product loss due to non-specific adsorption.[13]
-
Palladium Scavengers: Solid-supported scavengers with functional groups that have a high affinity for palladium (e.g., thiols, amines) are highly effective.[13][14] The reaction mixture is stirred with the scavenger resin, which is then simply filtered off.[13]
-
Aqueous Washes: In some cases, washing with an aqueous solution of a chelating agent like EDTA or thiourea can help extract palladium salts.
-
| Palladium Removal Technique | Advantages | Disadvantages | Typical Application |
| Filtration through Celite® | Simple, fast | Only removes insoluble Pd | Removal of Pd/C or Pd black |
| Activated Carbon | Inexpensive | Can cause product loss | General purpose Pd removal |
| Palladium Scavengers | High efficiency, selective | Higher cost | Removal of soluble Pd species |
| Aqueous Extraction | Inexpensive | May not be highly effective | Removal of ionic Pd species |
Problem 4: My benzofuran-containing product appears to be decomposing on the silica gel column.
-
Plausible Cause: Benzofuran derivatives can be sensitive to the acidic nature of silica gel, leading to degradation.[11][15]
-
Expert Recommendations:
-
Minimize Contact Time: Use flash column chromatography to reduce the time your compound spends on the column.
-
Deactivate the Silica Gel: Add a small amount (0.1-1%) of a base like triethylamine to your eluent to neutralize the acidic sites on the silica gel.[11][15]
-
Switch to a Neutral Stationary Phase: Use neutral alumina as an alternative to silica gel.[11][15]
-
Recrystallization: If the product is a solid and sufficiently pure after initial work-up, recrystallization is an excellent non-chromatographic purification method that avoids contact with acidic stationary phases.[10][16]
-
Problem 5: I am observing a significant amount of benzofuran, indicating protodeboronation of my starting material.
-
Plausible Cause: The C-B bond of the boronic ester is being cleaved and replaced by a C-H bond.[6][7] This side reaction is often influenced by pH, temperature, and the presence of water.[6][8]
-
Expert Recommendations:
-
Choice of Base: Strong bases can sometimes accelerate protodeboronation. Consider using milder bases like K3PO4 or K2CO3.[6]
-
Anhydrous Conditions: While some water is often necessary for the Suzuki-Miyaura reaction, excessive water can promote protodeboronation. Ensure your solvents are dry and the reaction is run under an inert atmosphere.
-
Use of Boronic Acid Derivatives: MIDA boronates or organotrifluoroborates are more stable alternatives to boronic acids and their pinacol esters and can suppress protodeboronation by slow release of the boronic acid.[7]
-
PART 3: Detailed Protocols
Protocol 1: General Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).
-
Load the Sample: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this to the top of the packed column.
-
Elute: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Palladium Scavenging with a Thiol-Functionalized Resin
-
Dissolve the Crude Product: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., toluene, THF).
-
Add the Scavenger: Add the thiol-functionalized silica gel or polystyrene resin (typically 5-10 weight equivalents relative to the estimated amount of palladium).
-
Stir: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-18 hours. The optimal time should be determined experimentally.[13]
-
Filter: Filter the mixture through a pad of Celite® to remove the scavenger resin.[13]
-
Wash and Concentrate: Wash the resin with fresh solvent to recover any adsorbed product. Combine the filtrate and washings, and concentrate under reduced pressure.
Caption: A workflow for the removal of palladium using a scavenger resin.
PART 4: References
-
Welch, C. J., et al. (2005). Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. Organic Process Research & Development, 9(2), 198-205. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Protodeboronation in Suzuki Reactions. --INVALID-LINK--
-
Wikipedia. (n.d.). Protodeboronation. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Managing Protodeborylation in Suzuki Reactions. --INVALID-LINK--
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. --INVALID-LINK--
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7373–7387. --INVALID-LINK--
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. --INVALID-LINK--
-
ResearchGate. (2025). Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption. --INVALID-LINK--
-
Google Patents. (2006). US7084287B2 - Method of removing palladium. --INVALID-LINK--
-
San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. --INVALID-LINK--
-
BenchChem. (2025). Stability issues of 2-Acetyldibenzofuran under experimental conditions. --INVALID-LINK--
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. --INVALID-LINK--
-
Scilit. (2008). Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. --INVALID-LINK--
-
ACS Catalysis. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. --INVALID-LINK--
-
ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. --INVALID-LINK--
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--
-
The Journal of Organic Chemistry. (2008). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. --INVALID-LINK--
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of Substituted Benzofuran Isomers. --INVALID-LINK--
-
Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?. --INVALID-LINK--
-
ResearchGate. (2025). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. --INVALID-LINK--
-
Catalysis Consulting. (n.d.). Case Study: Knowledge Based Problem Solving. --INVALID-LINK--
-
ACS Omega. (2023). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. --INVALID-LINK--
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). --INVALID-LINK--
-
Wikipedia. (n.d.). Suzuki reaction. --INVALID-LINK--
-
National Center for Biotechnology Information. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. --INVALID-LINK--
-
ResearchGate. (2025). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. --INVALID-LINK--
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. --INVALID-LINK--
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. --INVALID-LINK--
-
Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. --INVALID-LINK--
-
Journal of the Chemical Society of Pakistan. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. --INVALID-LINK--
-
TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. --INVALID-LINK--
-
Organic Syntheses. (2016). Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. --INVALID-LINK--
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Deprotection of Pinacol Boronic Esters in Benzofuran Synthesis
Introduction
Benzofuran scaffolds are privileged structures in medicinal chemistry and materials science, frequently synthesized via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, has become a cornerstone methodology, for which aryl boronic acids are critical precursors. However, free boronic acids can be unstable, prone to dehydration to form cyclic boroxines, and can undergo protodeboronation, complicating their purification, storage, and handling.[1][2]
To circumvent these issues, pinacol boronic esters (Bpins) have emerged as the most popular and robust protecting group for boronic acids.[1] They are generally stable to air, moisture, and column chromatography, making them ideal intermediates in multi-step syntheses.[1][3] While Bpins can sometimes be used directly in Suzuki-Miyaura couplings, many other transformations, including certain copper-catalyzed reactions pivotal for benzofuran synthesis, proceed more efficiently with the free boronic acid. Consequently, the efficient and clean deprotection of the pinacol group is a critical, yet often challenging, step.
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and detailed protocols for the successful deprotection of pinacol boronic esters in the context of benzofuran synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Problem 1: Incomplete or No Deprotection
Question: "My pinacol boronic ester shows poor conversion to the boronic acid under standard acidic hydrolysis (e.g., HCl in acetone/water). What's going wrong?"
Answer: This is a common issue, and its cause is often related to the high stability of the pinacol ester. The stability of boronic esters increases with steric hindrance around the boron atom, and the pinacol group is sterically bulky.[1]
-
Causality & Solution:
-
Insufficient Driving Force: Simple hydrolysis is a reversible equilibrium.[4][5] To drive the reaction forward, you may need more forceful conditions. Consider increasing the reaction temperature or using a stronger acid. However, be mindful of acid-sensitive functional groups on your benzofuran precursor.
-
Steric Hindrance: If your substrate is particularly hindered near the boronic ester, acid-catalyzed hydrolysis may be sluggish. A more effective strategy is to switch to a transesterification-based method. Transesterification with diethanolamine (DEA) is highly efficient as it forms a stable, sp³-hybridized boron-DEA adduct that often precipitates from the reaction mixture, driving the equilibrium to completion.[3][6] This adduct can then be easily hydrolyzed under mild acidic conditions.[3][6]
-
Phase Issues: In biphasic systems (e.g., ether/aqueous acid), poor solubility of the Bpin in the aqueous phase can limit the reaction rate. Ensure vigorous stirring or consider using a co-solvent like THF or acetone to improve phase mixing.
-
Problem 2: Product Decomposition (Protodeboronation)
Question: "I seem to be forming the boronic acid, but my final yield is low, and I'm isolating the proto-deboronated benzofuran byproduct. How can I prevent this?"
Answer: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a significant side reaction, especially with electron-rich or certain heteroaromatic boronic acids.[7][8][9] The process is often accelerated by heat and acidic or basic conditions.[3][9]
-
Causality & Solution:
-
Boronic Acid Instability: The free boronic acid is the species that undergoes protodeboronation. The goal is to minimize its lifetime in the reaction mixture if it is unstable.
-
Use Milder Methods: Avoid harsh acidic conditions or prolonged heating. The two-step deprotection via a DEA adduct is advantageous here, as the final hydrolysis step is typically rapid (e.g., 20 minutes with 0.1M HCl).[3][6]
-
In Situ Consumption: If the target boronic acid is known to be unstable, the best strategy is often to generate it in situ and immediately use it in the subsequent reaction without isolation.
-
Consider Alternative Protecting Groups: For exceptionally unstable systems, N-methyliminodiacetic acid (MIDA) boronates are an excellent alternative to Bpin.[1][8][9] MIDA boronates are highly stable but can be hydrolyzed under specific basic conditions to provide a slow, continuous release of the free boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[8][9][10]
-
Problem 3: Difficult Purification
Question: "I've successfully deprotected my Bpin, but I'm struggling to remove the pinacol byproduct and isolate my pure benzofuran boronic acid. What are the best purification strategies?"
Answer: Purifying boronic acids can be challenging due to their polarity, potential for streaking on silica gel, and the difficulty of separating them from the structurally similar pinacol diol.[1][5]
-
Causality & Solution:
-
Byproduct Removal:
-
Transesterification: One of the most elegant solutions is to trap the pinacol. This can be achieved by performing a transesterification with an excess of a sacrificial boronic acid, such as phenylboronic acid or a polymer-supported boronic acid.[11][12] The pinacol is consumed to form the pinacol ester of the sacrificial acid, and your desired boronic acid is liberated. The polymer-supported version is particularly attractive as the resin can be simply filtered off.[11]
-
Oxidative Cleavage: Using sodium periodate (NaIO₄) not only deprotects the Bpin but also oxidatively cleaves the resulting pinacol into acetone, which is easily removed by evaporation.[3][6] This method is effective but incompatible with substrates containing oxidatively sensitive groups (e.g., alkenes, certain heterocycles).
-
-
Chromatography Issues: Boronic acids are Lewis acidic and can interact strongly with the silanol groups of standard silica gel, leading to poor separation and potential decomposition.[13] If chromatography is necessary, consider using silica gel that has been pre-treated or mixed with boric acid.[1] Alternatively, deactivating the silica with a small amount of a polar solvent or triethylamine in the eluent can sometimes improve results.
-
Problem 4: Side Reactions with Functional Groups
Question: "My benzofuran precursor contains an ester and a nitrile. Harsh acidic deprotection is causing hydrolysis. What are my options?"
Answer: Functional group compatibility is a paramount concern. The choice of deprotection method must be tailored to the specific functionalities present in the molecule.
-
Causality & Solution:
-
Method Selection is Key: Different deprotection methods offer varying levels of orthogonality.
-
Acidic Hydrolysis: Incompatible with acid-labile groups like Boc-amines, silyl ethers, and acetals. Can cause hydrolysis of esters and nitriles with prolonged heating.[14]
-
Oxidative Cleavage (NaIO₄): Incompatible with any group susceptible to oxidation.
-
Transesterification (DEA): This is often the mildest and most versatile method. The initial transesterification is typically performed in a neutral ethereal solvent, and the subsequent hydrolysis of the DEA adduct is rapid and uses dilute acid, preserving most common functional groups.[3][6][15]
-
Fluoride-Mediated Deprotection: Treatment with potassium hydrogen difluoride (KHF₂) can convert the Bpin to a highly stable potassium trifluoroborate salt (BF₃K).[14][16][17] These salts are often crystalline and easy to handle. The free boronic acid can then be regenerated under mild conditions (e.g., with TMSCl or silica gel).[3][16]
-
-
Frequently Asked Questions (FAQs)
Q1: Why are pinacol boronic esters used so commonly instead of just synthesizing the free boronic acids directly? A1: Pinacol boronic esters offer superior stability, making them easier to handle, purify by chromatography, and store for long periods.[1][3] Free boronic acids are prone to forming trimeric boroxines upon dehydration and can be susceptible to decomposition, which complicates accurate quantification and handling.[1] Furthermore, cornerstone reactions like the Miyaura borylation directly produce Bpin derivatives.[1][18]
Q2: Can I use my benzofuran pinacol boronic ester directly in a Suzuki-Miyaura coupling without deprotection? A2: Often, yes. Pinacol boronic esters are competent coupling partners in many Suzuki-Miyaura reactions.[1][7] The reaction conditions, particularly the presence of a base and water, are often sufficient to facilitate the slow hydrolysis to the active boronate species in situ.[19] However, the reactivity can be sluggish compared to the free boronic acid, especially with challenging substrates.[20] For other reactions, such as copper-catalyzed C-N or C-O couplings, the free boronic acid is generally required for efficient transformation.
Q3: What is the general mechanism of acidic hydrolysis for a pinacol boronic ester? A3: The mechanism involves the protonation of one of the ester oxygen atoms by the acid catalyst. This activation facilitates the nucleophilic attack of a water molecule on the electron-deficient boron atom. A series of proton transfers then leads to the cleavage of the B-O bond, releasing one hydroxyl group of the pinacol. The process repeats on the second B-O bond, ultimately yielding the free boronic acid and pinacol. The reaction is an equilibrium, and the presence of excess water helps drive it towards the products.
Q4: What are the main advantages of the two-step transesterification/hydrolysis with diethanolamine (DEA)? A4: The primary advantages are mildness, efficiency, and ease of purification.[3][6] The formation of the DEA-boronate adduct is often quantitative and results in a solid precipitate that can be isolated by simple filtration, removing it from soluble impurities.[3][6] The subsequent hydrolysis is very fast and uses dilute acid, which is compatible with a wide range of sensitive functional groups.[3][6][15]
Q5: How can I effectively monitor the progress of the deprotection reaction? A5: Thin Layer Chromatography (TLC) is a common method, but Bpins and their corresponding boronic acids can sometimes have similar Rf values and may streak. Staining with an iodine chamber can help visualize UV-inactive compounds.[13] A more reliable method is ¹H NMR spectroscopy. You can monitor the disappearance of the characteristic singlet for the 12 methyl protons of the pinacol group (typically around 1.3 ppm) and the appearance of the B(OH)₂ protons. For quantitative analysis, GC-MS can also be used to track the consumption of the starting material.
Data & Visualizations
Comparison of Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Acidic Hydrolysis | HCl, H₂SO₄, or TFA in aq. solvent | RT to Reflux | Simple, inexpensive reagents. | Often requires harsh conditions; risk of protodeboronation; equilibrium can be unfavorable.[3][6] |
| Oxidative Cleavage | NaIO₄ in aq. THF/Acetone | Room Temperature | Irreversible; volatile acetone byproduct is easily removed.[3] | Incompatible with oxidizable functional groups. |
| Transesterification (DEA) | Diethanolamine, then aq. HCl | RT, short reaction times | Very mild; high yielding; easy purification via precipitation; excellent functional group tolerance.[3][6][15] | Two-step process; requires stoichiometric DEA. |
| Transesterification (Resin) | Polystyrene-boronic acid | Reflux in MeCN/aq. acid | Mild; easy workup (filtration); resin can be regenerated.[11] | Requires excess resin; can be slow. |
| Fluoride-Mediated | KHF₂, then TMSCl or SiO₂ | Room Temperature | Forms stable, often crystalline BF₃K salt intermediate; mild release conditions.[14][16] | Two-step process; requires handling of fluoride reagents. |
Decision Workflow for Deprotection Method Selection
This flowchart provides a logical path to selecting the most appropriate deprotection strategy based on the characteristics of your benzofuran substrate.
References
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 3. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Deprotection of pinacolyl boronate esters by transesterification with polystyrene-boronic acid : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02278B [pubs.rsc.org]
- 16. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. | Department of Chemistry [chem.web.ox.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Boronic acid - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Unstable boronic acid and pinacol ester cross-coupling enabled by an “on-cycle” precatalyst [morressier.com]
Technical Support Center: Synthesis of 2-(Benzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Welcome to the technical support center for the synthesis of 2-(Benzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthetic process. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low or No Product Formation in the Miyaura Borylation Step
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted 7-bromobenzofuran.
-
The desired product spot/peak is weak or absent.
Potential Causes & Solutions:
-
Cause A: Inactive Palladium Catalyst: The Pd(0) active species may not have been generated efficiently, or the catalyst may have been deactivated.
-
Solution: Ensure the use of a high-quality palladium precursor and phosphine ligand. Consider using a pre-catalyst that is more readily activated. Degas all solvents and reagents thoroughly to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Cause B: Ineffective Base: The choice of base is critical in the Miyaura borylation. A weak base may not be sufficient to activate the diboron reagent, while a very strong base can promote side reactions.[1]
-
Cause C: Poor Solvent Quality: The presence of water or other impurities in the solvent can negatively impact the reaction.
-
Solution: Use anhydrous, high-purity solvents. Common solvents for Miyaura borylation include dioxane, toluene, and DMF.[2]
-
Problem 2: Presence of a Significant By-product with a Mass Corresponding to Benzofuran (Protodeboronation)
Symptoms:
-
A significant peak in the GC-MS or LC-MS corresponding to the mass of benzofuran (deboronated starting material).
-
Reduced yield of the desired boronic ester.
Potential Causes & Solutions:
-
Cause A: Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[3] It can be promoted by acidic or basic conditions and the presence of proton sources (e.g., water).[4][5]
-
Solution 1: Rigorous Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents and reagents. The reaction should be run under an inert atmosphere (e.g., argon or nitrogen).
-
Solution 2: Control Basicity: While a base is necessary, excessively strong bases can accelerate protodeboronation. Stick to milder bases like KOAc.[1]
-
Solution 3: Minimize Reaction Time: Monitor the reaction progress closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the exposure of the product to the reaction conditions.
-
Problem 3: Identification of a Dimer By-product (Homocoupling)
Symptoms:
-
A peak in the LC-MS with a mass corresponding to 7,7'-bibenzofuran.
-
This impurity can be difficult to separate from the desired product.
Potential Causes & Solutions:
-
Cause A: Homocoupling of 7-bromobenzofuran: The palladium catalyst can promote the coupling of two molecules of the starting aryl halide, especially at higher temperatures or with certain catalyst systems.
-
Solution 1: Optimize Catalyst and Ligand: Some phosphine ligands are more prone to promoting homocoupling than others. Consider screening different ligands to minimize this side reaction.
-
Solution 2: Temperature Control: Running the reaction at the lowest effective temperature can help to reduce the rate of homocoupling.
-
Solution 3: Stoichiometry: Using a slight excess of bis(pinacolato)diboron can favor the desired cross-coupling over homocoupling.
-
Problem 4: Difficulty in Purifying the Final Product
Symptoms:
-
The product streaks on silica gel TLC plates.
-
Column chromatography on silica gel results in poor separation and/or decomposition of the product.
Potential Causes & Solutions:
-
Cause A: Hydrolysis on Silica Gel: Boronic esters are susceptible to hydrolysis on the acidic surface of silica gel, leading to the corresponding boronic acid which is often more polar and streaks on TLC.[6]
-
Solution 1: Use Neutral or Basic Alumina: Column chromatography using neutral or deactivated basic alumina can be a better alternative to silica gel for purifying boronic esters.[6]
-
Solution 2: Non-Aqueous Work-up: During the reaction work-up, avoid acidic aqueous solutions if possible. A quick wash with brine may be sufficient.
-
Solution 3: Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be a highly effective purification method that avoids chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my final product?
A1: The most common impurities can be categorized based on their origin:
| Impurity Name | Chemical Structure | Origin |
| 7-Bromobenzofuran | C₈H₅BrO | Unreacted starting material from the Miyaura borylation. |
| Benzofuran | C₈H₆O | Product of protodeboronation, a common side reaction.[3] |
| Benzofuran-7-ylboronic acid | C₈H₇BO₃ | Hydrolysis product of the desired boronic ester, often formed during work-up or chromatography.[7] |
| 7,7'-Bibenzofuran | C₁₆H₁₀O₂ | Homocoupling by-product of 7-bromobenzofuran. |
| Pinacol | C₆H₁₄O₂ | By-product from the hydrolysis of excess bis(pinacolato)diboron. |
| Boronic Acid Anhydrides (Boroxines) | (ArBO)₃ | Formed from the dehydration of the boronic acid impurity. |
Q2: How can I detect these impurities?
A2: A combination of analytical techniques is recommended:
-
TLC (Thin Layer Chromatography): Useful for monitoring reaction progress and for a quick assessment of purity. Staining with potassium permanganate or iodine can help visualize non-UV active impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for identifying impurities by their mass-to-charge ratio.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy:
-
¹H NMR can show characteristic peaks for the starting material, product, and by-products. For example, the disappearance of the aromatic proton signals of 7-bromobenzofuran and the appearance of the methyl protons of the pinacol group on the product are key indicators of reaction progress.
-
¹¹B NMR can be used to distinguish between the boronic ester (typically a sharp singlet) and the boronic acid (a broader signal).
-
Q3: What are the potential impurities from the synthesis of the 7-bromobenzofuran precursor?
A3: The synthesis of 7-bromobenzofuran often starts from o-bromophenol.[8] Potential impurities can include:
-
Unreacted o-bromophenol: This can be carried over to the borylation step.
-
Isomeric bromobenzofurans: Depending on the synthetic route, small amounts of other isomers may be formed.
-
By-products from the cyclization step: Incomplete cyclization can leave intermediates in the starting material.[8]
It is crucial to use highly pure 7-bromobenzofuran for the Miyaura borylation to avoid introducing additional impurities.
Q4: How can I minimize the formation of Benzofuran-7-ylboronic acid?
A4: Benzofuran-7-ylboronic acid is primarily formed by the hydrolysis of your product. To minimize its formation:
-
Use Anhydrous Conditions: As mentioned in the troubleshooting guide, strictly anhydrous conditions during the reaction and work-up are essential.
-
Avoid Acidic Conditions: Boronic esters are more stable under neutral or slightly basic conditions. Avoid acidic work-ups.
-
Careful Chromatography: If chromatography is necessary, opt for neutral alumina over silica gel.[6]
-
Prompt Use or Proper Storage: Boronic esters can hydrolyze upon exposure to atmospheric moisture over time.[9] For long-term storage, keep the product in a tightly sealed container under an inert atmosphere and in a desiccator.
Experimental Workflow Diagrams
Miyaura Borylation Reaction Workflow
Caption: A typical experimental workflow for the Miyaura borylation of 7-bromobenzofuran.
Impurity Formation Pathways
Caption: Key side reactions leading to common impurities during the synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. connectsci.au [connectsci.au]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Boronic acid - Wikipedia [en.wikipedia.org]
- 8. CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents [patents.google.com]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
Technical Support Center: Troubleshooting Failed Suzuki Coupling with Benzofuran Boronic Esters
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving benzofuran boronic esters. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of 2-arylbenzofurans and related structures. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying principles to empower your experimental design and execution.
The 2-arylbenzofuran motif is a cornerstone in many biologically active compounds and natural products, making its efficient synthesis via Suzuki-Miyaura coupling a critical process in medicinal chemistry.[1] However, the unique electronic properties of the benzofuran scaffold can introduce specific challenges. This guide will walk you through a systematic approach to troubleshooting, ensuring you can achieve high yields and reproducible results.
Core Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common problems observed in the lab.
Problem 1: Low to No Product Formation
Q1: My reaction shows little to no consumption of my starting materials. What are the first things I should check?
A1: When a reaction fails to initiate, the issue often lies with the fundamental components of the catalytic system. Here’s a checklist of primary suspects:
-
Catalyst Activity: The heart of the reaction is the palladium catalyst. Ensure your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst (like Pd(OAc)₂ or Pd(dppf)Cl₂), it must be reduced in situ.[2][3] Consider the following:
-
Precatalyst Integrity: Is your precatalyst old or potentially decomposed? Air-stable precatalysts like palladacycles can be more robust.[2]
-
Ligand Integrity: Phosphine-based ligands are susceptible to oxidation. Use fresh ligands or store them under an inert atmosphere.
-
-
Oxygen Contamination: Oxygen can be detrimental, leading to the oxidation of phosphine ligands and the homocoupling of boronic esters, which deactivates the catalyst.[2][3]
-
Degassing: Ensure your solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an adequate amount of time.[2] The entire reaction should be conducted under a positive pressure of an inert gas.
-
-
Reagent Purity and Stability: Verify the purity of your aryl halide and benzofuran boronic ester. Boronic esters, while generally more stable than their corresponding acids, can degrade over time.[2]
-
Base and Solvent Choice: The selection of base and solvent is crucial and often interdependent. The base is essential for the transmetalation step.[4][5]
Q2: I'm observing very low yields, even though my starting materials are being consumed. What are the likely causes and how can I improve the outcome?
A2: Low yields with starting material consumption point towards inefficient catalysis or the prevalence of side reactions. Here are the key areas to investigate:
-
Suboptimal Reaction Conditions:
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions like protodeboronation. An optimal temperature needs to be determined empirically, often in the range of 80-110 °C.[1][6]
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to product degradation or increased side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[1]
-
-
Inefficient Transmetalation: This is a critical step in the catalytic cycle where the benzofuran group is transferred from boron to palladium.
-
Base Strength: The base must be strong enough to form the reactive boronate species but not so strong as to cause degradation of your starting materials or products.[2] For benzofuran boronic esters, moderately strong inorganic bases are often a good starting point.
-
Water Content: In many cases, a small amount of water is necessary to facilitate the formation of the active boronate species.[3] The optimal ratio of organic solvent to water should be determined for your specific system.
-
-
Steric Hindrance: If either your benzofuran boronic ester or your aryl halide is sterically hindered (e.g., with ortho-substituents), the reaction can be sluggish.
-
Bulky Ligands: Employing bulky, electron-rich ligands like Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) can significantly improve the efficiency of the reaction by accelerating both oxidative addition and reductive elimination.[2]
-
Problem 2: Significant Side Product Formation
Q3: I'm observing a significant amount of protodeboronated benzofuran. How can I minimize this side reaction?
A3: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common challenge, especially with electron-rich heterocycles like benzofuran.[7][8][9] The presence of water and a strong base can exacerbate this issue.[2] Here are some strategies to mitigate it:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Consider switching from strong bases like NaOH or K₃PO₄ to milder options like K₂CO₃ or CsF.[2][10]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, moving to anhydrous conditions can be highly effective.[2][6] This may require the use of specific bases like potassium trimethylsilanolate (TMSOK).[6][11]
-
Use a More Stable Boron Reagent: While pinacol esters are more stable than boronic acids, other derivatives offer even greater stability:
-
Potassium Trifluoroborate Salts (BF₃K): These are highly stable, crystalline solids that are less prone to protodeboronation.[2]
-
MIDA Boronates: These are exceptionally stable and can be used in sequential coupling reactions.[2][6]
-
Diethanolamine (DABO) Adducts: These are air- and water-stable crystalline solids that can be used directly in the coupling reaction.[12][13][14]
-
-
Faster Catalysis: A more active catalyst can "outrun" the protodeboronation side reaction.[8] Using highly active ligands can promote the desired cross-coupling at a rate that significantly exceeds the rate of protodeboronation.
Q4: Homocoupling of the benzofuran boronic ester is a major byproduct. What are the causes and solutions?
A4: The formation of a bi-benzofuran species is known as homocoupling. This side reaction is primarily caused by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[2][3]
-
Rigorous Degassing: As mentioned before, ensuring that all solvents and the reaction vessel are thoroughly deoxygenated is critical.[2]
-
Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can minimize the amount of Pd(II) present at the beginning of the reaction. If you are using a Pd(II) precatalyst, its reduction to Pd(0) can sometimes be inefficient, leading to side reactions.
-
Control of Stoichiometry: While a slight excess of the boronic ester is common (typically 1.1-1.5 equivalents), a large excess can sometimes favor homocoupling.[1][6]
Problem 3: Reaction Inconsistency and Reproducibility Issues
Q5: My reaction works sometimes but fails on other occasions. What are the critical parameters to control for reproducibility?
A5: Lack of reproducibility often points to subtle variations in experimental setup and reagent quality.
-
Inert Atmosphere: Ensure a consistently high-quality inert atmosphere for every reaction. Even small leaks in your apparatus can introduce enough oxygen to inhibit the reaction.
-
Reagent Quality: The purity and water content of your solvent and base can vary between batches. Using freshly opened, high-purity reagents is recommended.
-
Stirring Rate: In biphasic reactions, the stirring rate affects the interfacial area and thus the reaction rate. Maintain a consistent and vigorous stirring rate.
-
Heating: Ensure consistent and accurate temperature control. Use an oil bath or a heating block with a temperature probe.
Key Experimental Parameters & Optimization
Catalyst and Ligand Selection for Benzofuran Systems
The choice of catalyst and ligand is paramount for a successful Suzuki coupling with benzofuran boronic esters.
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Comments |
| Pd(OAc)₂ | SPhos, XPhos, RuPhos | 1-3 | Good for sterically hindered substrates.[2][15] |
| Pd₂(dba)₃ | tBu₃P | 1-2 | Highly active system, often used with KF as the base.[16] |
| Pd(dppf)Cl₂ | (none) | 2-5 | A common and relatively stable precatalyst.[17] |
| XPhos Pd G3 | (none) | 0.5-2 | Air-stable palladacycle, good for reproducibility.[2] |
Choosing the Right Base and Solvent System
The interplay between the base and solvent is critical for activating the boronic ester and facilitating the transmetalation step.[18]
| Base | Common Solvents | Temperature (°C) | Notes |
| K₂CO₃ | Toluene/EtOH/H₂O, Dioxane/H₂O | 80-100 | A versatile and commonly used base.[19] |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | 80-110 | A stronger base, effective but can increase protodeboronation.[1][18] |
| Cs₂CO₃ | Dioxane, THF | 80-100 | Often provides good results with sensitive substrates.[6] |
| KF | THF, Isopropanol | 60-80 | Milder conditions, can be effective in reducing protodeboronation.[10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Benzofuran Boronic Esters
This is a general starting point and should be optimized for your specific substrates.[1][6]
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), benzofuran boronic ester (1.2 equiv), base (2.0 equiv), and the palladium catalyst/ligand.
-
Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visual Guides
The Suzuki-Miyaura Catalytic Cycle```dot
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(R¹-X)", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; PdII_complex [label="R¹-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation\n(R²-B(OR)₂ + Base)", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; PdII_biaryl [label="R¹-Pd(II)L₂-R²", fillcolor="#FBBC05"]; RedElim [label="Reductive Elimination", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; Product [label="R¹-R²", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label=" "]; OxAdd -> PdII_complex [label=" "]; PdII_complex -> Transmetalation [label=" "]; Transmetalation -> PdII_biaryl [label=" "]; PdII_biaryl -> RedElim [label=" "]; RedElim -> Product [label=" ", dir=none]; RedElim -> Pd0 [label=" Catalyst\nRegeneration"]; }
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Frequently Asked Questions (FAQs)
What is the difference between using a benzofuran boronic acid versus its pinacol ester?
Benzofuran boronic acid is generally more reactive in the Suzuki coupling. H[16]owever, it is also more prone to degradation, particularly protodeboronation. T[8][9]he corresponding pinacol boronic ester is more stable, easier to handle and purify, and less susceptible to protodeboronation. T[2][3][7]his increased stability often makes the pinacol ester the preferred reagent, despite potentially requiring slightly more forcing conditions for the reaction to proceed.
How do I properly degas my reaction mixture?
There are two common methods for degassing solvents:
-
Freeze-Pump-Thaw: This is the most effective method. The solvent is frozen using liquid nitrogen, a vacuum is applied to remove gases, and then the solvent is thawed. This cycle is typically repeated three times.
-
Inert Gas Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes can effectively displace dissolved oxygen. This is a simpler method but may be less thorough than freeze-pump-thaw.
Can I use aryl chlorides as coupling partners for benzofuran boronic esters?
Yes, but it is generally more challenging than using aryl bromides or iodides. The oxidative addition of palladium into the C-Cl bond is slower. T[20]o achieve successful coupling with aryl chlorides, you will likely need to use more specialized, highly active catalyst systems, such as those employing bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.
-
Cid, J., Garcia-Alvarez, J., & Lloyd-Jones, G. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. --INVALID-LINK--
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BenchChem. (2025). Application Notes and Protocols: 2-Benzofurylboronic Acid in Suzuki-Miyaura Cross-Coupling. --INVALID-LINK--
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Boronic Esters for Efficient Suzuki-Miyaura Coupling. --INVALID-LINK--
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. --INVALID-LINK--
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Nightingale, T. D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 464-473. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. --INVALID-LINK--
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. --INVALID-LINK--
-
Gagnon, D., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 97(1), 1-7. --INVALID-LINK--
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Wang, C., et al. (2021). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 12(3), 1145-1153. --INVALID-LINK--
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BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids. --INVALID-LINK--
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ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? --INVALID-LINK--
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ResearchGate. (2014). How can I solve my problem with Suzuki coupling? --INVALID-LINK--
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Rychnovsky, S. D., et al. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 76(1), 169-179. --INVALID-LINK--
-
MDPI. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. --INVALID-LINK--
-
ResearchGate. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. --INVALID-LINK--
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ResearchGate. (2015). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. --INVALID-LINK--
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. --INVALID-LINK--
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. --INVALID-LINK--
-
Reddit. (2019). pre activated boronic acids for suzuki coupling. r/Chempros. --INVALID-LINK--
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? --INVALID-LINK--
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Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(21), 5443-5447. --INVALID-LINK--
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Wikipedia. (n.d.). Protodeboronation. --INVALID-LINK--
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? --INVALID-LINK--
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ResearchGate. (2018). Effect of different bases on the Suzuki-Miyaura coupling. --INVALID-LINK--
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Kassel, S. H., et al. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(22), 16195-16202. --INVALID-LINK--
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Optimizing Suzuki Coupling with High-Purity Boronic Esters. --INVALID-LINK--
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ResearchGate. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. --INVALID-LINK--
-
PubMed. (2022). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. --INVALID-LINK--
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ResearchGate. (2014). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. --INVALID-LINK--
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Buchwald, S. L., et al. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Organic Letters, 9(10), 1843-1845. --INVALID-LINK--
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. --INVALID-LINK--
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BenchChem. (2025). A comparative study of different bases in Suzuki-Miyaura coupling reactions. --INVALID-LINK--
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ResearchGate. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. --INVALID-LINK--
-
PubMed. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. --INVALID-LINK--
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ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. --INVALID-LINK--
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ResearchGate. (2020). In Suzuki coupling can the boronic acid couple with each other? --INVALID-LINK--
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YouTube. (2020). Suzuki cross-coupling reaction. --INVALID-LINK--
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ResearchGate. (2013). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
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- 20. quora.com [quora.com]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Catalyst Loading for Suzuki-Miyaura Reactions with 2-(Benzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing palladium catalyst loading in Suzuki-Miyaura cross-coupling reactions involving 2-(Benzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Our focus is to move beyond simple procedural steps and explain the causality behind experimental choices, empowering you to solve challenges encountered in your own labs.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding catalyst loading for this specific class of heteroaromatic boronic esters.
Q1: What is a typical starting catalyst loading for a reaction with this compound?
For initial exploratory reactions, a palladium catalyst loading of 1-3 mol% is a conventional and robust starting point.[1] This concentration is generally sufficient to achieve good conversion without being excessively wasteful if the reaction is efficient. For instance, using a common precatalyst like Pd(dppf)Cl₂ at 2 mol% is a reliable choice for a first attempt.[1] As the reaction is optimized and scaled up, this loading can often be significantly reduced.
Q2: Why is minimizing catalyst loading a critical optimization goal?
Minimizing the amount of palladium catalyst is crucial for several reasons:
-
Cost-Effectiveness: Palladium and its associated phosphine ligands are expensive. Reducing catalyst loading, especially on a larger scale, leads to significant cost savings.
-
Reduced Impurities: The primary impurity concern in pharmaceutical development is the residual palladium in the final active pharmaceutical ingredient (API).[2][3] Lowering the initial catalyst loading simplifies the purification process and reduces the need for specialized, costly metal scavenging techniques.[3]
-
Minimized Side Reactions: While counterintuitive, higher catalyst loadings can sometimes promote unwanted side reactions, such as the homocoupling of boronic esters.[1][3] Optimizing the loading finds the "sweet spot" that favors the desired cross-coupling pathway.
-
Improved Sustainability: Reducing reliance on precious metals is a key goal in green chemistry, making processes more environmentally benign.[4]
Q3: Under what circumstances should I consider using a higher catalyst loading (>3 mol%)?
While the goal is often to lower catalyst loading, there are specific situations where a higher concentration may be necessary to overcome kinetic barriers:
-
Challenging Electrophiles: Unreactive coupling partners, such as sterically hindered or electron-rich aryl chlorides, often require more active catalyst systems, which can include higher loadings, to facilitate the difficult oxidative addition step.[1][5]
-
Low Reaction Temperatures: If a reaction must be run at a lower temperature to preserve sensitive functional groups, a higher catalyst loading can compensate for the reduced reaction rate.[1]
-
Catalyst Deactivation: Heteroaromatic substrates, like benzofuran, contain Lewis-basic atoms (oxygen) that can potentially coordinate to the palladium center and inhibit catalysis.[6] If catalyst deactivation is suspected, a modest increase in loading may be required to ensure enough active catalyst is present throughout the reaction.
Q4: How does the choice of palladium precatalyst and ligand affect the optimal loading?
The catalyst system's efficiency is paramount. Modern, highly active catalysts composed of bulky, electron-rich phosphine ligands (e.g., Buchwald dialkylbiarylphosphine ligands like SPhos or XPhos) are designed to accelerate the key steps of the catalytic cycle (oxidative addition and reductive elimination).[5] These advanced systems are often so efficient that they allow for significantly lower catalyst loadings (0.01 - 1 mol%) and can even enable reactions at room temperature.[5] In contrast, older, less active catalysts like Pd(PPh₃)₄ may require higher loadings (2-5 mol%) and elevated temperatures to achieve the same outcome.[7]
Section 2: Troubleshooting Guide: Low Yield & Reaction Failure
Encountering low yields is a common challenge. This guide provides a logical workflow to diagnose and solve the underlying issues, with a focus on the role of catalyst loading.
Initial Diagnostic Workflow for Low Yield
When a reaction performs poorly, systematically evaluate the potential causes before arbitrarily increasing the catalyst loading. The following decision tree illustrates a logical troubleshooting process.
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Problem: Low or No Conversion of Starting Materials
Possible Cause 1: Inactive or Insufficiently Active Catalyst The most direct cause of low conversion is an issue with the catalyst's activity or concentration. The active Pd(0) species must be efficiently generated and maintained throughout the reaction.[1]
-
Solutions & Rationale:
-
Ensure Inert Atmosphere: Oxygen can oxidatively deactivate both the Pd(0) catalyst and phosphine ligands.[8] Rigorously degassing solvents and maintaining a positive pressure of argon or nitrogen is critical.
-
Verify Reagent Quality: Use fresh, high-purity catalyst and ligands. Phosphine ligands are prone to oxidation if stored improperly.[8] The boronic ester should also be of high purity.[8]
-
Screen a More Active Catalyst System: If using a general-purpose catalyst like Pd(dppf)Cl₂, and conversion is poor, switching to a more robust system with a bulky, electron-rich ligand (e.g., SPhos, RuPhos, XPhos) can dramatically increase activity, facilitating the rate-limiting oxidative addition step.[5]
-
Incrementally Increase Catalyst Loading: If the above factors are controlled, a systematic increase in catalyst loading (e.g., from 1 mol% to 2 mol%, then to 4 mol%) is a logical step. This directly increases the concentration of the active species available to participate in the catalytic cycle.
-
Problem: Significant Side Product Formation
Possible Cause 2: Protodeboronation This is a common side reaction for heteroaromatic boronic acids/esters, where the C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of benzofuran.[1][8] This pathway competes directly with the desired transmetalation step.
-
Solutions & Rationale:
-
Modify Base and Solvent: Protodeboronation is often promoted by strong bases and the presence of water.[1] Switching to a milder, non-hydroxide base like potassium phosphate (K₃PO₄) or potassium fluoride (KF) can significantly suppress this side reaction.[1][8] While some water can be beneficial for Suzuki couplings, excessive amounts can be detrimental; using a carefully controlled solvent system like Dioxane/H₂O (4:1) or anhydrous conditions may be necessary.[1]
-
Lower Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.[1] Running the reaction at the lowest temperature that allows for a reasonable rate of cross-coupling is advisable.
-
Re-evaluate Catalyst Loading: A highly active catalyst at high loading can sometimes accelerate the reaction to a point where the boronic ester is consumed faster than the transmetalation can occur, favoring decomposition. In this specific scenario, after optimizing other parameters, a reduction in catalyst loading might improve the yield of the desired product by better matching the rates of the productive vs. side reactions.[9]
-
Possible Cause 3: Homocoupling The formation of a biaryl product from two molecules of the boronic ester or two molecules of the aryl halide is another common side reaction.
-
Solutions & Rationale:
-
Rigorous Degassing: Homocoupling of the boronic ester is often promoted by the presence of oxygen.[1] Ensure all reagents and the reaction vessel are thoroughly deoxygenated using freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period (15-30 minutes).[1]
-
Use a Pd(0) Source: Pd(II) precatalysts are reduced in situ to the active Pd(0) species. This reduction process can sometimes initiate homocoupling. Starting with a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can bypass this issue.[1]
-
Control Stoichiometry: Using a slight excess of the aryl halide (e.g., 1.0 vs. 1.1-1.2 equivalents of the boronic ester) can help suppress the homocoupling of the boronic ester.[1]
-
| Issue | Primary Cause(s) | Catalyst Loading Adjustment | Other Key Actions |
| No/Low Conversion | Inactive catalyst, challenging substrate | Increase loading incrementally (e.g., 1% → 2% → 4%) | Verify inert atmosphere, use fresh/more active catalyst & ligand.[1][8] |
| Protodeboronation | Harsh base, high temperature, excess water | Consider decreasing loading if system is too reactive | Use milder base (K₃PO₄, KF), lower temperature, minimize water.[1][8] |
| Homocoupling | Presence of oxygen, Pd(II) reduction step | Adjust after fixing other parameters | Rigorous degassing, use Pd(0) source, control stoichiometry.[1] |
| Table 1: Troubleshooting Summary for Optimizing Catalyst Loading. |
Section 3: Experimental Protocols
Protocol 1: Screening Catalyst Loading for the Coupling of this compound with an Aryl Bromide
This protocol describes a parallel experiment to efficiently determine the optimal catalyst loading.
Reagents & Equipment:
-
Aryl Bromide (limiting reagent)
-
This compound (1.2 equiv)
-
Palladium Precatalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1)
-
Array of reaction vials with magnetic stir bars
-
Inert gas supply (Argon or Nitrogen)
-
Heating block
Procedure:
-
Vial Preparation: To each of four oven-dried reaction vials, add the aryl bromide (e.g., 0.1 mmol, 1.0 equiv), this compound (0.12 mmol, 1.2 equiv), and finely powdered K₃PO₄ (0.2 mmol, 2.0 equiv).
-
Catalyst Addition: Prepare stock solutions of the catalyst if desired for accuracy. Add the palladium precatalyst to each vial in decreasing amounts.
-
Vial 1: 2.0 mol% (0.002 mmol)
-
Vial 2: 1.0 mol% (0.001 mmol)
-
Vial 3: 0.5 mol% (0.0005 mmol)
-
Vial 4: 0.1 mol% (0.0001 mmol)
-
-
Inert Atmosphere: Seal each vial with a septum cap. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1.0 mL) to each vial via syringe.
-
Reaction: Place the vials in a preheated heating block (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reactions at set time points (e.g., 1h, 4h, 12h) by taking a small aliquot from each vial and analyzing by TLC or LC-MS to determine the consumption of starting material and formation of product.
-
Analysis: After the reaction reaches completion or a set time point, perform a standard aqueous workup and analyze the crude product ratios to determine the optimal catalyst loading that provides the best balance of reaction time and yield.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle helps to rationalize why different catalyst systems and loadings have such a profound impact. The efficiency of each step is critical for a high turnover number.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Stability and Handling of 2-(Benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Basic Media
Introduction: Welcome to the technical support guide for 2-(Benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This versatile reagent is a key building block in synthetic chemistry, particularly for forming carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. A common challenge encountered by researchers is the compound's stability in the presence of bases, which are essential for activating the C-B bond for transmetalation. This guide provides in-depth, experience-driven answers to frequently asked questions and offers robust troubleshooting protocols to help you navigate these challenges, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is a base essential when using this compound in Suzuki-Miyaura coupling?
A base is a non-negotiable component in the Suzuki-Miyaura catalytic cycle for several mechanistic reasons. The reaction's crucial step, transmetalation, involves the transfer of the benzofuran group from the boron atom to the palladium center. The neutral boronic ester is not nucleophilic enough for this transfer to occur efficiently.[1]
The base activates the organoboron compound in one of two primary ways:
-
The Boronate Pathway: The base coordinates to the Lewis acidic boron atom, forming a more nucleophilic four-coordinate "ate" complex (e.g., [Ar-B(pin)(OH)]⁻). This negatively charged species readily transfers its aryl group to the Pd(II) complex.[1]
-
The Oxo-Palladium Pathway: The base (often a hydroxide or alkoxide) can displace a halide on the Pd(II) center after oxidative addition. The resulting Pd-OH or Pd-OR species then interacts with the neutral boronic ester, facilitating the transfer of the benzofuran moiety.[1]
Without a base, the energy barrier for transmetalation is prohibitively high, and the reaction will not proceed.[1]
Q2: My reaction has a low yield of the desired product, and I'm isolating significant amounts of plain benzofuran. What's causing this?
This is a classic symptom of protodeboronation . It is the most common degradation pathway for aryl boronic acids and esters under basic conditions.[2][3] In this undesired side reaction, the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond, yielding the parent arene (benzofuran in your case) and a boron byproduct.
This process competes directly with the desired transmetalation step in the Suzuki-Miyaura reaction. If the rate of protodeboronation is comparable to or faster than the rate of cross-coupling, a significant portion of your starting material will be consumed, leading to low yields.[4] The stability of boronic esters is highly nuanced; while often more stable than boronic acids, esterification does not guarantee immunity to protodeboronation.[3][5]
Q3: How does the choice of base impact the stability of my boronic ester?
The choice of base is critical. Its strength, solubility, and nucleophilicity directly influence the rate of protodeboronation. A general hierarchy exists:
-
Strong Hydroxide Bases (e.g., NaOH, KOH, CsOH): These are highly effective at promoting the Suzuki coupling but also significantly accelerate protodeboronation, especially in aqueous media at elevated temperatures.[6] They should be used with caution for sensitive substrates.
-
Carbonates (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃): These are often the "go-to" bases for Suzuki reactions. They offer a good balance between sufficient basicity to promote the reaction and reduced propensity to cause rapid degradation. Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility in organic solvents.
-
Phosphates (e.g., K₃PO₄): Tripotassium phosphate is a moderately strong, non-nucleophilic base that is particularly effective for coupling reactions involving heteroaryl boronic esters or sterically hindered substrates. It is often used in anhydrous or low-water conditions, which can help suppress protodeboronation.[7]
-
Fluorides (e.g., CsF, KF): Fluoride ions can also act as the base, forming a highly nucleophilic trifluoroborate species in situ. This can be a mild and effective option for sensitive substrates.
-
Organic Bases (e.g., Et₃N, DIPEA): These are generally too weak to promote Suzuki couplings with aryl chlorides or bromides and are not typically used.
For this compound, starting with a milder base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is highly recommended.
Q4: Beyond the base, what other reaction parameters should I optimize to minimize degradation?
Optimizing the entire reaction system is key to favoring cross-coupling over protodeboronation. Consider the following:
-
Temperature: Higher temperatures accelerate both the desired reaction and the undesired degradation. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. A temperature screen (e.g., 60 °C, 80 °C, 100 °C) is advisable.
-
Solvent: The choice of solvent impacts the solubility of the base and the rate of side reactions. Common solvents include dioxane/water, toluene/water, or DMF. While some water is often necessary, excess water can promote hydrolysis of the ester to the more reactive (and potentially less stable) boronic acid and increase the rate of protodeboronation.[2] Using a carefully controlled amount of water or an anhydrous system with a base like K₃PO₄ can be beneficial.[7]
-
Reaction Time: Monitor your reaction closely (e.g., by TLC, LC-MS). Do not let the reaction run for an unnecessarily long time after the limiting reagent has been consumed, as this only provides more opportunity for the product and remaining boronic ester to degrade.
-
Inert Atmosphere: Oxygen can lead to oxidative homocoupling of the boronic ester (forming a bibenzofuran byproduct) and can damage the palladium catalyst.[8][9] Always ensure your solvent is properly degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon).
Troubleshooting Guide: Low Yield & Substrate Degradation
Problem: You observe significant formation of benzofuran and a low yield of your desired cross-coupled product.
Initial Diagnosis: The rate of protodeboronation is outcompeting the rate of cross-coupling. The goal is to find conditions that maximize k_coupling while minimizing k_deboronation.
Workflow 1: Systematic Base and Condition Screening
This protocol provides a structured approach to identifying optimal reaction conditions.
1. Preparation and Setup:
-
Ensure all glassware is oven- or flame-dried.
-
Degas all solvents thoroughly by sparging with argon or nitrogen for at least 30 minutes.
-
Use a high-quality, active palladium precatalyst (e.g., Pd(dppf)Cl₂, XPhos Pd G3).[8]
2. Experimental Protocol (Run in parallel for comparison):
-
To separate reaction vials under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the palladium precatalyst (1-2 mol%).
-
Add the selected base (2.0-3.0 equiv) from the table below.
-
Add the degassed solvent system to achieve a concentration of ~0.1 M with respect to the limiting aryl halide.
-
Seal the vials and place them in a preheated reaction block at the starting temperature (e.g., 80 °C).
-
Monitor the reactions at set time points (e.g., 1h, 4h, 12h) by taking a small aliquot for LC-MS analysis to determine the ratio of product to benzofuran.
Table 1: Recommended Screening Conditions
| Entry | Base (2.5 equiv) | Solvent System (v/v) | Temperature | Rationale & Key Insights |
| 1 | K₂CO₃ | Dioxane / H₂O (4:1) | 80 °C | A standard, mild starting point. Good baseline. |
| 2 | Cs₂CO₃ | Dioxane / H₂O (4:1) | 80 °C | Increased solubility may improve reaction rate. |
| 3 | K₃PO₄ | Toluene | 100 °C | Anhydrous conditions may suppress protodeboronation. |
| 4 | K₃PO₄ | Dioxane / H₂O (10:1) | 100 °C | A low-water system to balance reactivity and stability.[7] |
| 5 | K₂CO₃ | Dioxane / H₂O (4:1) | 60 °C | Lower temperature to assess impact on degradation rate. |
3. Analysis and Next Steps:
-
Compare the product-to-benzofuran ratio across the different conditions.
-
If protodeboronation is still significant even under the mildest conditions (Entry 5), consider screening different palladium ligands (e.g., SPhos, XPhos) which can accelerate the reductive elimination step and improve overall catalytic turnover, potentially outrunning the degradation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
Validation & Comparative
Deconvoluting the Aromatic Maze: A Comparative Guide to the 1H NMR Spectrum of 2-(Benzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
In the intricate world of drug discovery and materials science, the precise structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for mapping the proton environment of a molecule. This guide provides an in-depth analysis of the 1H NMR spectrum of 2-(Benzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in organic synthesis. By dissecting its expected spectral features and comparing them with structurally related analogues, we aim to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret these complex spectra.
The Structural Landscape: Understanding the Proton Environments
The target molecule, this compound, possesses a unique combination of a benzofuran core and a pinacol boronate ester group. This arrangement gives rise to distinct sets of proton signals in the 1H NMR spectrum, each providing a wealth of structural information.
Figure 1: Key proton environments in this compound.
The primary regions of interest in the 1H NMR spectrum are the aromatic region, corresponding to the protons on the benzofuran ring system, and the aliphatic region, dominated by the signal from the methyl groups of the pinacol moiety.
Dissecting the Spectrum: A Predicted and Comparative Analysis
While an experimental spectrum for the title compound is not publicly available, we can predict its features with high accuracy by analyzing its constituent parts and comparing them to known compounds.
The Pinacol Boronate Signature: A Tell-Tale Singlet
The most straightforward feature to identify is the signal from the four equivalent methyl groups of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol) group. Due to their chemical and magnetic equivalence, these twelve protons will give rise to a sharp, intense singlet in the aliphatic region of the spectrum.
Expected Chemical Shift: Based on data for various pinacol arylboronates, this singlet is anticipated to appear around δ 1.2-1.4 ppm .[1][2][3][4] The exact position can be slightly influenced by the solvent and the electronic nature of the aromatic system to which it is attached.
The Benzofuran Moiety: A Complex Aromatic Pattern
The protons on the benzofuran ring system will produce a more complex set of signals in the aromatic region, typically between δ 6.5 and 8.0 ppm . The substitution at the 7-position significantly influences the chemical shifts and coupling patterns of the remaining aromatic protons (H2, H3, H4, H5, and H6).
To understand this, let's first consider the 1H NMR spectrum of the parent, unsubstituted benzofuran.
Table 1: 1H NMR Data for Unsubstituted Benzofuran
| Proton | Chemical Shift (δ, ppm) in CDCl3 | Multiplicity |
| H2 | ~7.55 | d |
| H3 | ~6.69 | d |
| H4 | ~7.47 | d |
| H5 | ~7.20 | t |
| H6 | ~7.25 | t |
| H7 | ~7.54 | d |
| Data sourced from various spectral databases.[5] |
In our target molecule, the C7-proton is replaced by the pinacol boronate group. This substituent will exert electronic and steric effects, leading to predictable shifts in the remaining benzofuran protons. The boronate group is electron-withdrawing, which will generally deshield (shift downfield) the adjacent protons.
Predicted 1H NMR Signals for the Benzofuran Moiety:
-
H6: This proton, being ortho to the boronate group, is expected to experience the most significant downfield shift.
-
H5: The meta-relationship to the substituent will result in a smaller downfield shift.
-
H4: Being para to the substituent, this proton will also be shifted downfield.
-
H2 & H3: The protons on the furan ring will be less affected but may experience slight shifts due to the overall change in the electronic distribution of the benzofuran system.
Comparative Analysis with Structurally Similar Compounds
To further refine our predictions, we can compare the expected spectrum with that of known 7-substituted benzofurans and other benzofuranyl boronate esters.
| Compound | Key 1H NMR Signals (δ, ppm) | Reference |
| Dibenzofuran | Aromatic protons appear between 7.3 and 8.0 ppm. | [6] |
| 2-Substituted Benzofurans | The chemical shifts of the benzofuran protons are sensitive to the nature of the substituent at the 2-position. | [7][8][9][10] |
| Pinacol Arylboronates | A characteristic singlet for the methyl protons is observed around 1.3 ppm. The aromatic protons are shifted depending on the position and nature of other substituents. | [1][2][11] |
| 4,4,5,5-Tetramethyl-2-(7-methylbenzofuran-2-yl)-1,3,2-dioxaborolane | While a different isomer, the presence of the pinacol boronate and benzofuran core provides a useful comparison. | [12] |
This comparative approach allows us to build a comprehensive picture of the expected 1H NMR spectrum, highlighting the diagnostic signals for the this compound structure.
Experimental Protocol: Acquiring a High-Resolution 1H NMR Spectrum
To obtain a high-quality 1H NMR spectrum for structural verification, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d (CDCl3) is a common first choice for its ability to dissolve a wide range of organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required (modern spectrometers often reference to the residual solvent peak).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion, especially in the complex aromatic region.
-
Tune and shim the probe to ensure optimal magnetic field homogeneity.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to enhance signal-to-noise or resolution.
-
-
Data Processing and Interpretation:
-
Phase the spectrum correctly to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.
-
Figure 2: Workflow for acquiring and interpreting a 1H NMR spectrum.
Conclusion
The 1H NMR spectrum of this compound is characterized by a prominent singlet for the pinacol methyl groups in the aliphatic region and a complex but interpretable pattern of signals for the benzofuran protons in the aromatic region. By understanding the fundamental principles of chemical shifts and coupling constants, and by comparing the expected spectrum with those of related compounds, researchers can confidently utilize 1H NMR for the structural verification and purity assessment of this important synthetic intermediate. This guide provides a robust framework for both predicting and experimentally determining the 1H NMR spectrum, empowering scientists in their pursuit of novel chemical entities.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Benzofuran(271-89-6) 1H NMR [m.chemicalbook.com]
- 6. Dibenzofuran(132-64-9) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemscene.com [chemscene.com]
A Senior Application Scientist's Guide to the ¹³C NMR of Benzofuran-7-boronic acid pinacol ester: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of medicinal chemistry and materials science, benzofuran derivatives stand out as privileged scaffolds. Their utility is further enhanced when functionalized with versatile groups like boronic acid pinacol esters, which are key players in Suzuki-Miyaura cross-coupling reactions. Among these, Benzofuran-7-boronic acid pinacol ester is a crucial building block for accessing a range of complex molecules. A thorough understanding of its structural characterization is paramount, and at the heart of this is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹³C NMR.
Comparative ¹³C NMR Data Analysis
To predict the chemical shifts of Benzofuran-7-boronic acid pinacol ester, we will analyze the experimentally determined ¹³C NMR data of key structural analogues: unsubstituted benzofuran, and various arylboronic acid pinacol esters. This comparative approach allows us to dissect the electronic effects of the fused furan ring and the boronic ester substituent on the benzene ring.
| Compound | C2 | C3 | C3a | C4 | C5 | C6 | C7 | C7a | Pinacol C | Pinacol CH₃ | Solvent |
| Benzofuran-7-boronic acid pinacol ester (Predicted) | ~145.5 | ~107.0 | ~128.0 | ~124.5 | ~123.0 | ~129.5 | C-B | ~155.0 | ~84.0 | ~25.0 | CDCl₃ |
| Benzofuran[1] | 144.9 | 106.6 | 127.6 | 124.2 | 122.8 | 121.5 | 111.4 | 154.9 | - | - | CDCl₃ |
| Benzofuran-2-boronic acid pinacol ester | C-B | 111.8 | 129.2 | 125.4 | 123.5 | 122.1 | 111.6 | 156.2 | 84.4 | 24.9 | CDCl₃ |
| Phenylboronic acid pinacol ester | - | - | - | 134.9 | 128.2 | 131.5 | 128.2 | 134.9 | 83.8 | 24.8 | CDCl₃ |
Note: The signal for the carbon attached to boron (C-B) is often broadened or not observed in ¹³C NMR spectra due to quadrupolar relaxation of the boron nucleus.[2][3]
Interpreting the Predicted ¹³C NMR Spectrum of Benzofuran-7-boronic acid pinacol ester
The predicted chemical shifts for Benzofuran-7-boronic acid pinacol ester are derived from the foundational data of benzofuran and the known substituent effects of a boronic acid pinacol ester group on an aromatic ring.
-
Carbons of the Furan Ring (C2 and C3): The chemical shifts of C2 (~145.5 ppm) and C3 (~107.0 ppm) are expected to be largely unperturbed compared to unsubstituted benzofuran. The substituent at the 7-position is electronically distant and should have a minimal effect on these furan carbons.
-
Carbons of the Benzene Ring (C4, C5, C6, C7):
-
C7 (ipso-carbon): The carbon directly attached to the boron atom (C7) is significantly influenced by the boron's electronegativity and the shielding from the pinacol ester group. However, as previously noted, this peak is often difficult to observe.
-
C6 and C7a: The ortho- and para-positions relative to the boronic ester group will experience the most significant changes. The boronic ester group is electron-withdrawing, which generally leads to a downfield shift (deshielding) of the ortho and para carbons. Therefore, C6 is predicted to be shifted downfield to ~129.5 ppm compared to the corresponding carbon in benzofuran.
-
C4 and C5: The meta-positions (C4 and C5) are expected to be less affected, with only minor shifts anticipated from their positions in the parent benzofuran molecule.
-
-
Bridgehead Carbons (C3a and C7a): These carbons are part of both the benzene and furan rings. C7a, being adjacent to the site of substitution, is expected to be deshielded (~155.0 ppm). C3a will likely experience a smaller downfield shift.
-
Pinacol Ester Group: The carbons of the pinacol group are highly characteristic. The quaternary carbons (C(CH₃)₂) typically appear around 84.0 ppm, while the methyl carbons (CH₃) resonate at approximately 25.0 ppm.[2][4]
Experimental Protocol for ¹³C NMR Data Acquisition
To ensure the acquisition of high-quality and reproducible ¹³C NMR data for benzofuran-7-boronic acid pinacol ester, the following experimental protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of Benzofuran-7-boronic acid pinacol ester.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for this class of compounds and its residual solvent peak at 77.16 ppm provides a convenient internal reference.[5]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tune and match the ¹³C probe.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Key Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: A spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) is sufficient to cover the expected chemical shift range.
-
Acquisition Time: Typically around 1-2 seconds.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.
-
Number of Scans: Depending on the sample concentration and spectrometer sensitivity, 1024 to 4096 scans are usually adequate.
-
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum carefully.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Integrate the peaks if desired, although integration in ¹³C NMR is not always quantitative without specific experimental setups.
-
Workflow for ¹³C NMR Analysis
The following diagram illustrates the logical workflow for the acquisition and analysis of ¹³C NMR data for a compound like Benzofuran-7-boronic acid pinacol ester.
Caption: A flowchart outlining the key stages from sample preparation to final data analysis for acquiring a ¹³C NMR spectrum.
Conclusion
While a directly published ¹³C NMR spectrum for Benzofuran-7-boronic acid pinacol ester remains elusive, a scientifically rigorous prediction of its chemical shifts can be confidently made through a comparative analysis of its structural components. This guide provides researchers with a reliable, predicted dataset and a comprehensive understanding of the underlying principles. The detailed experimental protocol and workflow further equip scientists with the practical knowledge to acquire high-quality data for this and similar compounds, facilitating unambiguous structural characterization and accelerating research and development in their respective fields.
References
A Senior Application Scientist's Guide to Alternative Reagents for 2-(Benzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Cross-Coupling Reactions
Introduction: The Central Role of the Benzofuran Moiety and Its Boronate Precursor
The benzofuran scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with significant biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.[1][2][3][4] Consequently, the development of robust and efficient methods for its incorporation into complex molecules is a cornerstone of modern medicinal chemistry and drug development.[5][6][7]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, and organoboron reagents are its indispensable partners.[6][8][9][10] Among these, 2-(Benzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a pinacol boronate ester, has emerged as a key reagent for introducing the benzofuran-7-yl fragment.[11] Its popularity stems from a balance of reactivity and relative stability compared to its parent boronic acid.
However, the pursuit of synthetic excellence is relentless. Challenges associated with pinacol esters, such as their susceptibility to hydrolysis, potential for challenging purification, and limitations in highly complex, multi-step syntheses, have spurred the exploration of alternative reagents.[12][13][14] This guide provides a comprehensive comparison of viable alternatives, grounded in experimental evidence and mechanistic principles, to empower researchers in selecting the optimal reagent for their specific synthetic challenges.
The Incumbent: Understanding this compound
Pinacol boronate esters, often abbreviated as Bpin derivatives, are widely used because they are generally crystalline solids and are more stable towards protodeboronation than their corresponding boronic acids.[15] The pinacol group provides steric bulk that protects the boron center from unwanted side reactions. In the Suzuki-Miyaura catalytic cycle, the boronate ester is activated by a base (e.g., hydroxide or alkoxide), forming a tetracoordinate boronate species. This "ate" complex is sufficiently nucleophilic to undergo transmetalation with the palladium(II) center, a crucial step in the formation of the new C-C bond.[9][16]
Despite their utility, pinacol esters are not without drawbacks. The esterification is reversible, and in the presence of water, they can hydrolyze back to the boronic acid and pinacol, which can complicate stoichiometry and purification.[13][14] This hydrolytic instability can be particularly problematic in complex syntheses or under specific biological assay conditions.
Comparative Analysis of Alternative Reagents
The choice of a reagent is a critical decision dictated by factors such as stability, reactivity, functional group tolerance, and the specific demands of the synthetic route (e.g., iterative coupling). Below, we compare the leading alternatives to the benzofuran-7-yl pinacol ester.
Alternative Boron Reagents: A Family of Choices
The most direct alternatives involve modifying the boron moiety itself to enhance stability and handling.
This is the parent compound from which boronate esters are derived. While commercially available, free boronic acids are often less favored for storage and handling. They exist in equilibrium with their cyclic trimeric anhydrides (boroxines), which can lead to inconsistent reactivity and difficulty in accurate measurement.[12] They are also generally more susceptible to protodeboronation than their ester counterparts. However, in some cases, their higher reactivity can be advantageous, leading to faster reaction times.
Potassium organotrifluoroborates are a superior class of reagents in many respects.[12][17][18] These are free-flowing, crystalline solids that exhibit remarkable stability to both air and moisture, a significant advantage over boronic acids and esters.[12][19] This stability is attributed to the tetracoordinate nature of the boron atom, fortified by strong boron-fluorine bonds, which makes them resistant to decomposition and protodeboronation.[16][17]
Key Advantages:
-
Exceptional Stability: Can be stored indefinitely at room temperature without special precautions.[12]
-
Ease of Handling: Their solid nature and stability simplify weighing and reaction setup.
-
Enhanced Reactivity: In many cases, they exhibit higher yields and faster reaction rates compared to boronic acids or esters, particularly in challenging couplings.[17]
The activation mechanism is similar to other boron reagents, requiring a base to facilitate the transmetalation step.[16]
N-methyliminodiacetic acid (MIDA) boronates are a revolutionary development for applications requiring iterative cross-coupling.[19][20] The MIDA ligand forms a highly stable, bicyclic structure around the boron atom, effectively "protecting" it. This renders the MIDA boronate unreactive under standard Suzuki-Miyaura conditions. The boronic acid can be "deprotected" or released under mild basic conditions (e.g., aqueous NaOH or K₃PO₄), allowing for a subsequent coupling reaction.
Key Advantages:
-
Orthogonal Reactivity: Enables sequential, one-pot cross-coupling reactions by selectively deprotecting a specific MIDA boronate.[20]
-
Chromatographic Stability: They are stable to silica gel chromatography, simplifying purification of complex intermediates.[19]
-
Air and Moisture Stable: Like trifluoroborates, they are robust and easy to handle.
This reagent is the ideal choice for diversity-oriented synthesis or the construction of complex architectures where multiple, distinct C-C bonds must be formed sequentially.[20]
Beyond Boron: Alternative Organometallic Reagents
For cases where boron chemistry may be suboptimal (e.g., due to competing pathways or functional group incompatibility), other organometallic reagents provide powerful alternatives.
Benzofuran-7-ylzinc halides can be prepared and used in Negishi cross-coupling reactions. The Negishi coupling is known for its high functional group tolerance and generally mild reaction conditions. The preparation of the organozinc reagent typically involves a directed ortho-lithiation/zincation sequence.[21] While highly effective, this approach requires the in situ generation of the organometallic reagent under strictly anhydrous and inert conditions, which can be a drawback compared to the bench-stable boron reagents.
Benzofuran-7-ylstannanes are effective partners in the Stille cross-coupling reaction. The Stille reaction is arguably one of the most reliable and versatile cross-coupling methods due to its exceptional tolerance of a wide array of functional groups.[22] The reaction conditions are generally neutral or basic and do not require the strong bases often needed for Suzuki couplings. The primary disadvantage of Stille chemistry is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture, which is a significant concern in pharmaceutical synthesis.[22]
Data-Driven Performance Comparison
To provide a clear, objective comparison, the following table summarizes the key performance characteristics of each reagent class.
| Reagent Class | Stability (Air/Moisture) | Handling | Reactivity | Functional Group Tolerance | Key Disadvantage | Primary Application |
| Pinacol Boronate Ester | Moderate | Good (Often Solid) | Good | Good | Hydrolytically sensitive[13][14] | General Purpose Suzuki-Miyaura |
| Boronic Acid | Low | Moderate (Hygroscopic) | High | Good | Forms boroxines, unstable[12] | Rapid, simple couplings |
| Trifluoroborate Salt | High | Excellent (Solid) | Excellent | Excellent | Requires fluoride source activation | High-yield, robust Suzuki-Miyaura[12][17] |
| MIDA Boronate | High | Excellent (Solid) | Low (Protected) | Excellent | Requires deprotection step | Iterative Cross-Coupling[19][20] |
| Organozinc Halide | Very Low | Poor (Requires in situ prep) | High | Excellent | Requires inert, anhydrous conditions | Negishi Coupling |
| Organostannane | High | Good (Often liquid) | High | Excellent | Toxic byproducts[22] | Stille Coupling, late-stage functionalization |
Visualization of Key Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Comparative stability and activation pathways for different boron reagents.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Practical Guide
The following protocols are representative examples for the use of different reagent classes in coupling with a generic aryl bromide (Ar-Br). Safety Precaution: All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Standard Suzuki-Miyaura Coupling with Pinacol Ester
This protocol is adapted from standard procedures for Suzuki-Miyaura reactions.[6]
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 0.1 M concentration relative to aryl bromide) via syringe.
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Enhanced Suzuki-Miyaura Coupling with Potassium Trifluoroborate
This protocol leverages the high stability and reactivity of trifluoroborate salts.[12]
-
Reagent Preparation: To a reaction vessel, add potassium benzofuran-7-yltrifluoroborate (1.5 equiv.), the aryl bromide (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), SPhos (0.04 equiv.), and cesium carbonate (Cs₂CO₃, 3.0 equiv.). The use of a biarylphosphine ligand like SPhos is often beneficial.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent system, typically THF/water (9:1) or methanol.
-
Reaction: Heat the mixture to 80-85 °C and stir. Monitor the reaction for completion (typically 12-24 hours).
-
Workup and Purification: Follow steps 5 and 6 from Protocol 1.
Protocol 3: Negishi Coupling with an In Situ Generated Organozinc Reagent
This protocol outlines a directed ortho-metalation/zincation followed by Negishi coupling.[21]
-
Organozinc Formation:
-
In a flame-dried, two-necked flask under argon, dissolve benzofuran (1.0 equiv.) in anhydrous THF.
-
Cool the solution to -78 °C. Add n-butyllithium (1.05 equiv.) dropwise and stir for 1 hour to effect lithiation at the 7-position.
-
In a separate flask, prepare a solution of anhydrous ZnCl₂ (1.1 equiv.) in anhydrous THF.
-
Transfer the ZnCl₂ solution via cannula to the lithiated benzofuran solution at -78 °C and allow the mixture to warm to room temperature over 1 hour. This forms the benzofuran-7-ylzinc chloride reagent.
-
-
Cross-Coupling:
-
To the freshly prepared organozinc solution, add the aryl bromide (0.95 equiv.) and Pd(dppf)Cl₂ (0.05 equiv.).
-
Heat the reaction mixture to 60-70 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and follow the workup and purification steps outlined in Protocol 1.
-
Conclusion and Future Outlook
While this compound remains a valuable and widely used reagent, a nuanced understanding of the available alternatives is crucial for the modern synthetic chemist. For robustness, ease of handling, and often superior yields, potassium benzofuran-7-yltrifluoroborate presents a compelling general-purpose alternative. For the intricate demands of iterative synthesis, MIDA boronates are unparalleled in their utility. Beyond boron chemistry, the Negishi and Stille couplings offer powerful, albeit more operationally demanding, options with distinct advantages in functional group tolerance.
The continued evolution of cross-coupling methodology will undoubtedly bring forth even more sophisticated reagents. As we push the boundaries of molecular complexity, the judicious selection of reagents, guided by a deep understanding of their comparative strengths and weaknesses, will remain a critical determinant of synthetic success.
References
- 1. researchgate.net [researchgate.net]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. scienceopen.com [scienceopen.com]
- 4. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pjps.pk [pjps.pk]
- 6. benchchem.com [benchchem.com]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. This compound , 97% , 1192755-14-8 - CookeChem [cookechem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 붕산 및 유도체 [sigmaaldrich.com]
- 20. Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
A Comparative Guide to 2-(Benzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Structural Insights and Performance in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the benzofuran scaffold is a privileged structural motif present in numerous natural products and pharmacologically active compounds.[1][2][3] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[4][5] Boronic acids and their esters, particularly pinacol esters, are indispensable reagents in synthetic organic chemistry, most notably for their role in palladium-catalyzed cross-coupling reactions that enable the formation of carbon-carbon and carbon-heteroatom bonds.[6][7] The convergence of these two key molecular classes in molecules such as 2-(Benzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers a powerful tool for the synthesis of complex molecular architectures in drug discovery programs.
This guide provides a comparative analysis of this compound, focusing on its structural characteristics and expected performance relative to other commonly employed aryl boronate esters. While a definitive single-crystal X-ray structure for this specific isomer is not publicly available at the time of writing, we will delve into the principles of its structural determination and draw comparisons based on the well-established chemistry of related compounds.
The Significance of Three-Dimensional Structure: A Primer on Single-Crystal X-ray Diffraction
The precise three-dimensional arrangement of atoms within a molecule, as determined by single-crystal X-ray diffraction, is fundamental to understanding its reactivity and biological interactions.[8][9][10] This technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, which collectively govern the physicochemical properties of a compound.
The process of determining a crystal structure is a meticulous workflow that begins with the synthesis of the compound and culminates in a refined molecular model.
Generalized Experimental Workflow for Small Molecule X-ray Crystallography
The journey from a synthesized compound to a fully elucidated crystal structure involves several critical stages, each requiring precision and expertise.
Caption: Generalized workflow for determining the X-ray crystal structure of a small molecule.
The causality behind these experimental choices is paramount. The synthesis must yield a compound of high purity, as impurities can inhibit crystallization. The choice of crystallization technique and solvent system is often empirical and is a critical step that can determine the success of the entire process. During data collection, the crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is recorded.[11] The positions and intensities of the diffracted spots contain the information about the arrangement of atoms in the crystal. Finally, sophisticated software is used to solve the phase problem, generate an electron density map, and refine the atomic positions to yield the final, highly accurate molecular structure.[11]
A Comparative Overview of Aryl Boronate Esters
The utility of an aryl boronate ester in a chemical reaction is dictated by a subtle interplay of steric and electronic factors. To understand the potential advantages of this compound, it is instructive to compare its properties with those of other commonly used analogues.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C₁₄H₁₇BO₃ | 244.09[11] | Fused bicyclic aromatic system; electron-rich benzofuran ring. |
| 2-(Benzofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₁₄H₁₇BO₃ | 244.09[8] | Isomeric to the 7-yl variant; boronate ester at a different position on the benzofuran ring. |
| Phenylboronic acid pinacol ester | C₁₂H₁₇BO₂ | 204.07[12] | Simple, non-fused aromatic ring; serves as a baseline for reactivity. |
| 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₁₀H₁₅BO₃ | 194.04 | Five-membered heteroaromatic ring; more electron-rich than benzene. |
| 2-(Thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₁₀H₁₅BO₂S | 210.11[3] | Five-membered sulfur-containing heteroaromatic ring; distinct electronic properties compared to furan and benzene. |
The benzofuran moiety in the title compound is expected to confer unique reactivity. The fused benzene ring provides a larger, more polarizable aromatic system compared to a simple phenyl or furanyl ring. The position of the boronate ester at the 7-position also has significant stereoelectronic implications that differentiate it from its isomers, such as the 2-yl analogue.
Caption: Structural comparison of different aryl boronate esters.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, and the choice of boronic acid or ester is critical to its success. While boronic acids are generally more reactive, their corresponding pinacol esters offer enhanced stability, making them easier to handle and store.[7][12] It is often believed that boronate esters hydrolyze in situ to the more reactive boronic acid under the reaction conditions, although direct transmetalation from the ester is also possible.[7]
The electronic nature of the aryl group has a profound effect on the rate of transmetalation, a key step in the catalytic cycle. Electron-rich aromatic systems, such as benzofuran, can facilitate this step, potentially leading to higher reaction yields and faster reaction times compared to electron-neutral or electron-poor systems.
Representative Experimental Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general framework for comparing the reactivity of different aryl boronate esters.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Aryl boronate ester (e.g., this compound, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water mixture, 10:1, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, aryl boronate ester, palladium catalyst, and base.
-
Add the solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitoring by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
By running parallel reactions with different aryl boronate esters under identical conditions, a direct comparison of their reactivity can be made based on the yield of the cross-coupled product.
Conclusion: The Benzofuran Advantage
While the definitive crystal structure of this compound remains to be reported, its value as a synthetic building block is clear. The benzofuran scaffold imparts unique electronic properties that are expected to translate into favorable reactivity in cross-coupling reactions. Compared to simpler aryl boronate esters, the increased steric bulk and distinct electronic nature of the benzofuran moiety can offer advantages in terms of reaction kinetics and selectivity. For researchers in drug development, the ability to efficiently incorporate the benzofuran motif into complex molecules makes this and related reagents highly valuable tools in the quest for new therapeutic agents.
References
- 1. 4,4,5,5-Tetramethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborolane | C11H17BO3 | CID 2736881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylboronic acid pinacol ester, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane | C10H15BO2S | CID 10703628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenylboronic acid pinacol ester | C12H17BO2 | CID 570673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-(1-Benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C14H17BO3 | CID 11368533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. PubChemLite - 2-(1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C14H17BO3) [pubchemlite.lcsb.uni.lu]
- 9. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran | C18H19BO3 | CID 60146103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound , 97% , 1192755-14-8 - CookeChem [cookechem.com]
- 11. 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C10H15BO3 | CID 11356013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-(1-Benzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C14H17BO3 | CID 43811031 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Characterizing Benzofuran Boronic Esters
For researchers, scientists, and drug development professionals, the structural integrity and purity of synthetic intermediates are paramount. Benzofuran boronic acids and their esters are indispensable building blocks in modern medicinal chemistry, most notably for their role in Suzuki-Miyaura cross-coupling reactions to form complex molecular architectures.[1][2] However, the unique chemical nature of the boronic ester moiety presents distinct analytical challenges, including its propensity for hydrolysis and the formation of anhydride species.[1][3][4]
This guide provides an in-depth comparison of the primary analytical techniques for characterizing benzofuran boronic esters. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to ensure robust and reliable analysis. Our focus is on creating self-validating systems of characterization, where a multi-technique approach provides a comprehensive and unambiguous understanding of the compound .
The Analytical Challenge: Common Impurities and Degradation Pathways
A successful characterization strategy begins with understanding potential impurities. For benzofuran boronic acids and esters, these often include:
-
Benzofuran: Arises from protodeboronation, a common degradation pathway, especially under basic conditions or at elevated temperatures.[3]
-
Boroxines (Anhydrides): Boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines.[3] Commercial boronic acids often contain varying levels of these anhydrides.[3]
-
Corresponding Boronic Acid: The esters are susceptible to hydrolysis, converting back to the boronic acid, which can complicate chromatographic analysis.[1][4]
-
Oxidation Products: The carbon-boron bond can be oxidized, leading to the formation of the corresponding phenol (e.g., 2-hydroxybenzofuran).[3]
Caption: Common degradation and equilibrium pathways for benzofuran boronic esters.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone
NMR is the most powerful technique for unambiguous structure elucidation, providing detailed information about the molecular framework. For benzofuran boronic esters, a combination of ¹H, ¹³C, and ¹¹B NMR is essential for complete characterization.
Causality in NMR Analysis: Why Three Nuclei?
-
¹H NMR confirms the presence and connectivity of protons, revealing the specific substitution pattern on the benzofuran ring and the nature of the ester group (e.g., the characteristic singlet for a pinacol ester).
-
¹³C NMR provides a map of the carbon skeleton, confirming the number of unique carbon environments. The carbon atom attached to boron often shows a broad signal due to quadrupolar relaxation of the boron nucleus.
-
¹¹B NMR is indispensable as it directly probes the chemical environment of the boron atom. It is exceptionally effective at distinguishing between the desired trigonal boronic ester and potential tetrahedral boroxine anhydride impurities.[3] The chemical shift can differentiate between the trigonal boronic acid (typically δ 25-35 ppm) and the tetrahedral boroxine (typically δ 15-25 ppm).[3]
Experimental Protocol: ¹H and ¹¹B NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the benzofuran boronic ester and dissolve it in ~0.6 mL of a suitable deuterated solvent in an NMR tube.
-
Expert Insight: Deuterated methanol (CD₃OD) is often preferred over chloroform (CDCl₃) as it can help minimize peak broadening that arises from the oligomerization of any residual boronic acid impurity.[3]
-
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹¹B NMR Acquisition: Without removing the sample, acquire a proton-decoupled ¹¹B NMR spectrum. This provides sharp singlets for each boron environment.
-
Data Analysis:
-
In the ¹H spectrum, integrate the signals corresponding to the benzofuran protons, the ester group, and any identifiable impurities.
-
In the ¹¹B spectrum, the chemical shift will confirm the boron species. The relative integration of signals for the boronic ester versus the boroxine can quantify the ratio of these species.[3]
-
| Technique | Strengths | Limitations |
| NMR Spectroscopy | Provides unambiguous structure elucidation and conformational information.[3] | Lower sensitivity compared to mass spectrometry and chromatographic methods.[3] |
| ¹¹B NMR directly probes the boron center and can quantify boroxine impurities.[3][5] | Can be complicated by poor solubility or peak broadening. |
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
MS is the gold standard for confirming molecular weight and offers unparalleled sensitivity for detecting trace-level impurities. When coupled with liquid chromatography (LC), it becomes a high-throughput powerhouse for both separation and identification.
Causality in LC-MS Method Development: Taming a Reactive Analyte
The primary challenge in the chromatographic analysis of boronic esters is their on-column hydrolysis to the more polar boronic acid.[1][4] This degradation leads to poor peak shape, shifting retention times, and inaccurate quantification. Therefore, method development must focus on stabilizing the ester.
An ultra-high performance liquid chromatography (UPLC) method with electrospray ionization mass spectrometry (ESI-MS) is highly effective.[6] This approach offers rapid analysis (run times as short as one minute) and avoids the need for pre-analysis derivatization.[6] Using Multiple Reaction Monitoring (MRM) acquisition can achieve pg/mL levels of sensitivity, ideal for quantifying trace impurities.[7]
Experimental Protocol: High-Throughput UPLC-MS Analysis
This protocol is optimized for the rapid and sensitive analysis of benzofuran boronic esters and related impurities.
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Chromatography:
-
Sample Preparation:
-
MS Detection:
-
Mode: ESI in negative ion mode is often effective for boronic acids and their derivatives.[7][8]
-
Acquisition: Use full scan mode to identify unknowns and MRM mode for high-sensitivity quantification of the target analyte and known impurities.
-
Expert Insight: Optimized instrument parameters are crucial to reduce the in-source formation of boroxines, solvent adducts, and dimers that can complicate the mass spectrum.[6]
-
| Technique | Strengths | Limitations |
| LC-MS | High sensitivity (pg/mL to ng/mL levels) and specificity.[7][8] | On-column hydrolysis of the ester can be a significant challenge.[1][4] |
| High-throughput capability, ideal for reaction monitoring.[6] | Spectra can be complicated by the formation of dimers and solvent adducts.[6] | |
| GC-MS | Excellent for identifying and quantifying volatile impurities like benzofuran.[3] | Not suitable for non-volatile boronic acids/esters without derivatization.[1][3] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for assessing the purity and quantifying the amount of a benzofuran boronic ester. While lacking the specificity of MS, its simplicity and reliability make it a workhorse in many labs.
Causality in HPLC Analysis: The pH Dilemma
As with LC-MS, the main hurdle is the facile hydrolysis of the pinacolboronate ester to its corresponding boronic acid.[1] Standard reversed-phase conditions can promote this degradation.[1] To overcome this, unconventional methods are required. One successful strategy involves using a highly basic mobile phase (e.g., pH 12.4) with an ion-pairing reagent, which can stabilize the ester and allow for acceptable separation and retention.[1]
Experimental Protocol: Stabilized Reversed-Phase HPLC-UV
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase: A gradient of acetonitrile and a highly basic aqueous buffer (pH ~12), potentially with an ion-pairing reagent.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at a wavelength appropriate for the benzofuran chromophore (typically around 254 nm).[3]
-
Sample Preparation: Dissolve a known quantity of the sample in a non-aqueous, aprotic solvent (e.g., acetonitrile).[1] Filter through a 0.45 µm filter before injection.
| Technique | Strengths | Limitations |
| HPLC-UV | Robust, reliable, and widely available for quantification. | Susceptible to on-column degradation, leading to inaccurate results.[1] |
| Straightforward method development for purity assessment. | Lower sensitivity and specificity compared to MS-based methods. |
X-ray Crystallography: The Definitive Structure
For absolute confirmation of a novel compound's three-dimensional structure, including its stereochemistry, single-crystal X-ray crystallography is the ultimate authority.
Causality and Application
While not a tool for routine analysis or purity assessment of mixtures, X-ray crystallography provides the final, unambiguous proof of structure. This is particularly valuable for:
-
Confirming the structure of a final product or a key synthetic intermediate.
-
Studying the binding mode of a benzofuran boronic acid inhibitor within the active site of a target protein, which is invaluable in structure-based drug design.[9] The analysis can reveal how the boron atom interacts with catalytic residues, often forming a covalent bond and adopting a tetrahedral geometry.[9]
The primary prerequisite is the ability to grow a high-quality single crystal of the material, which can be a significant challenge in itself.
| Technique | Strengths | Limitations |
| X-ray Crystallography | Provides the absolute 3D structure and stereochemistry.[9][10] | Requires a suitable single crystal, which can be difficult or impossible to grow. |
| Essential for structure-based drug design and mechanistic studies.[9] | Not applicable for analyzing mixtures or for routine purity checks. |
Comparative Guide and Recommended Workflow
No single technique can provide a complete picture. A comprehensive characterization of a benzofuran boronic ester relies on the strategic application of multiple, complementary methods.
Summary of Techniques
| Parameter | NMR Spectroscopy | LC-MS | HPLC-UV | X-ray Crystallography |
| Information | Unambiguous structure, connectivity, quantification of species (e.g., boroxine) | Molecular weight, separation of mixtures, trace impurity identification | Quantification, purity assessment | Absolute 3D structure, stereochemistry, solid-state conformation |
| Sensitivity | Low to Moderate | Very High (pg-fg) | Moderate (ng-µg) | N/A (requires bulk crystal) |
| Throughput | Low to Moderate | High | High | Very Low |
| Primary Use | Structure Elucidation | Impurity Profiling & Quantification | Routine Purity & Assay | Absolute Structure Proof |
Recommended Characterization Workflow
Caption: Recommended workflow for comprehensive characterization of benzofuran boronic esters.
By integrating these techniques, researchers can build a complete, validated profile of their benzofuran boronic ester, ensuring the quality and reliability of their downstream applications in research and drug development.
References
- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. sciex.com [sciex.com]
- 8. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 9. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to 2-(Benzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
In the landscape of modern synthetic chemistry and drug discovery, benzofuran derivatives serve as pivotal structural motifs in a myriad of biologically active compounds. The functionalization of the benzofuran scaffold is key to modulating its pharmacological properties. Boronate esters, particularly pinacol esters, are indispensable reagents in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), enabling the facile introduction of the benzofuran moiety into complex molecular architectures.
This guide provides an in-depth analysis of the spectroscopic characteristics of 2-(Benzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1192755-14-8).[1] Due to the limited availability of published experimental spectra for this specific isomer, this document leverages a comparative approach. We will analyze predicted data alongside experimental data from its parent heterocycle, benzofuran, and isomeric alternatives to provide a robust characterization framework for researchers. This compound is a valuable reagent, for instance, in the synthesis of substituted amine derivatives for the treatment of hyper-proliferative disorders.[1]
Molecular Structure and Spectroscopic Overview
The unique substitution at the 7-position of the benzofuran ring imparts specific spectroscopic signatures that differentiate this isomer from others. Understanding these signatures is critical for reaction monitoring, quality control, and structural verification.
Figure 1: Structure of this compound with atom numbering.
Predicted & Comparative Spectroscopic Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is one of the most informative techniques for identifying isomers. The chemical shifts and coupling constants of the aromatic protons are highly dependent on the substituent's position.
Predicted ¹H NMR Data (CDCl₃, 400 MHz): Based on the known spectrum of Benzofuran-7-boronic acid, the following signals are anticipated:[2]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-2 | ~7.7 | d | J ≈ 2.2 | Furan proton, doublet due to coupling with H-3. |
| H-4 | ~7.7 | d | J ≈ 7.5 | Benzene ring proton, doublet from ortho-coupling to H-5. |
| H-6 | ~7.6 | d | J ≈ 7.5 | Benzene ring proton, doublet from ortho-coupling to H-5. |
| H-5 | ~7.3 | t | J ≈ 7.5 | Benzene ring proton, triplet from coupling to H-4 and H-6. |
| H-3 | ~6.9 | d | J ≈ 2.2 | Furan proton, doublet due to coupling with H-2. |
| -C(CH₃)₄ | ~1.35 | s | - | 12 equivalent protons of the pinacol group, appearing as a sharp singlet. |
Causality and Comparison:
-
Aromatic Region: The protons on the benzofuran core (H-2 to H-6) will have distinct signals. The boronate ester at C-7 is an electron-withdrawing group, which will deshield adjacent protons (H-6). The splitting pattern (two doublets and a triplet) for the benzene portion is characteristic of a 1,2,3-trisubstituted benzene ring system.
-
Pinacol Group: The most prominent feature will be a strong singlet at approximately 1.35 ppm, integrating to 12 protons. This signal is an unambiguous indicator of the tetramethyl-dioxaborolane moiety.
-
Comparison to 2-yl Isomer: In the isomeric 2-(Benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the boronate group is directly attached to the electron-rich furan ring.[3] This would significantly alter the chemical shifts of the furan protons (H-3) and the adjacent benzene ring protons (H-4, H-7), providing a clear method of differentiation.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides complementary information on the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (CDCl₃, 100 MHz): By comparing with the known spectrum of benzofuran, we can predict the approximate chemical shifts.[4][5]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-7a | ~155 | Quaternary carbon, part of the furan fusion. |
| C-2 | ~146 | Furan ring carbon. |
| C-3a | ~128 | Quaternary carbon, part of the benzene fusion. |
| C-4, C-5, C-6 | 120 - 128 | Aromatic carbons of the benzene ring. |
| C-3 | ~107 | Furan ring carbon. |
| -C (CH₃)₄ | ~84 | Quaternary carbons of the pinacol group bonded to oxygen. |
| -C(C H₃)₄ | ~25 | Methyl carbons of the pinacol group. |
| C-7 | Undetermined | The carbon atom directly bonded to boron (C-B) often shows a broad or weak signal and its chemical shift is highly variable. It is predicted to be in the aromatic region. |
Causality and Comparison:
-
Pinacol Carbons: Two distinct signals confirm the presence of the pinacol boronate ester: one around 84 ppm for the two quaternary carbons bonded to oxygen and another around 25 ppm for the four equivalent methyl carbons.
-
Benzofuran Carbons: The chemical shifts of the benzofuran carbons are influenced by the electronegativity of the oxygen atom and the aromatic system. The C-7 carbon's direct attachment to boron makes its signal unique, though often difficult to observe.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrometry Data:
-
Molecular Formula: C₁₄H₁₇BO₃[1]
-
Molecular Weight: 244.09 g/mol [1]
-
Monoisotopic Mass: 244.12708 Da[6]
-
Key Adducts (Predicted): [M+H]⁺ at m/z 245.13436, [M+Na]⁺ at m/z 267.11630.[6]
Fragmentation Analysis: The primary fragmentation pathway in electrospray ionization (ESI) or electron ionization (EI) would involve the benzofuran core and the boronate ester group.
-
Molecular Ion Peak: A clear molecular ion peak ([M]⁺ or [M+H]⁺) should be observable.
-
Loss of Pinacol Group: Fragmentation of the C-B bond or cleavage within the dioxaborolane ring is expected.
-
Benzofuran Core Fragmentation: The resulting benzofuran cation could further fragment in a manner similar to the parent benzofuran molecule, which typically involves the loss of CO and CHO radicals.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2980-2850 | C-H Stretch | Aliphatic C-H (methyl groups) |
| ~1600, ~1470 | C=C Stretch | Aromatic ring |
| ~1380-1320 | B-O Stretch | Boronate ester[8] |
| ~1250 | C-O Stretch | Aryl-ether (furan ring) |
| ~1140 | C-O Stretch | Boronate ester C-O |
Causality and Comparison:
-
The most diagnostic peaks for confirming the structure are the strong B-O stretching vibrations around 1350 cm⁻¹ and the C-H stretches for both aromatic and aliphatic protons. The spectrum of the parent benzofuran shows the characteristic aromatic and ether stretches, which will be conserved in the derivative.[9][10][11]
Comparative Data Summary
| Spectroscopic Technique | 2-(Benzofuran-7-YL)-...dioxaborolane (Predicted) | Benzofuran (Parent Molecule - Experimental)[4][10][12] | 2-(Benzofuran-2-YL)-...dioxaborolane (Isomer)[3] |
| ¹H NMR (Aromatic δ) | ~6.9 - 7.7 ppm | ~6.7 - 7.6 ppm | Aromatic signals shifted due to C-2 substitution. |
| ¹H NMR (Aliphatic δ) | ~1.35 ppm (s, 12H) | N/A | ~1.35 ppm (s, 12H) |
| ¹³C NMR (Pinacol δ) | ~84 ppm, ~25 ppm | N/A | ~84 ppm, ~25 ppm |
| MS (m/z [M+H]⁺) | 245.13 | 119.05 | 245.13 |
| IR (Key Bands cm⁻¹) | ~1350 (B-O), ~2980 (Aliphatic C-H) | No B-O or aliphatic C-H bands | ~1350 (B-O), ~2980 (Aliphatic C-H) |
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols for spectroscopic analysis are essential.
Workflow for Spectroscopic Characterization
Figure 2: Standard workflow for sample analysis.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Accurately weigh 1-5 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H Acquisition: Acquire the proton spectrum using a standard pulse program. A typical experiment on a 400 MHz spectrometer involves 16-32 scans.
-
¹³C Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, several hundred to several thousand scans may be necessary to achieve an adequate signal-to-noise ratio.
-
Processing: Fourier transform the raw data. Apply phase and baseline corrections. For ¹H spectra, integrate the signals and determine coupling constants. For both spectra, reference the chemical shifts to the TMS signal.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) at a low flow rate (5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. High-resolution instruments like Time-of-Flight (TOF) analyzers are recommended for accurate mass determination.
-
Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) and compare the measured accurate mass to the calculated theoretical mass to confirm the elemental composition. Analyze fragmentation patterns to support the proposed structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: If the sample is a solid, place a small amount directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
-
Background Scan: Perform a background scan with no sample present. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Conclusion
References
- 1. This compound , 97% , 1192755-14-8 - CookeChem [cookechem.com]
- 2. Benzofuran-7-boronic acid(1432610-21-3) 1H NMR spectrum [chemicalbook.com]
- 3. 2-(1-Benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C14H17BO3 | CID 11368533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzofuran(271-89-6) 13C NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. PubChemLite - 2-(1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C14H17BO3) [pubchemlite.lcsb.uni.lu]
- 7. Benzofuran [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzofuran(271-89-6) IR Spectrum [m.chemicalbook.com]
- 10. Benzofuran [webbook.nist.gov]
- 11. Benzofuran [webbook.nist.gov]
- 12. Benzofuran(271-89-6) 1H NMR [m.chemicalbook.com]
A Senior Application Scientist's Guide to the Spectroscopic Validation of Benzofuran Derivative Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Rigorous Validation in Benzofuran Chemistry
Benzofuran derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous natural products, pharmaceuticals, and photoelectronic materials.[1][2][3][4] Their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties, drive continuous innovation in synthetic methodologies.[2][4] However, the successful synthesis of a target benzofuran derivative is only half the battle. The subsequent, and arguably more critical, phase is the unambiguous validation of its molecular structure and purity.
The choice of synthetic strategy—be it a classic Rap-Stoermer reaction, a Perkin rearrangement, or a modern palladium-copper catalyzed Sonogashira coupling followed by intramolecular cyclization—influences the potential impurity profile and isomeric distribution.[1][3][5][6] Therefore, a multi-faceted analytical approach is not merely good practice; it is a scientific necessity to ensure the integrity of downstream applications, from biological screening to materials testing.
This guide provides a comparative analysis of the primary spectroscopic methods employed for the structural elucidation of benzofuran derivatives. It is designed to move beyond a simple listing of techniques, offering insights into the causality behind experimental choices and presenting a self-validating workflow that integrates synthesis with robust characterization.
The Integrated Workflow: From Synthesis to Structural Confirmation
A logical and efficient workflow is paramount to ensure the integrity of the final compound. The process begins with the chosen synthetic route, followed by purification, and culminates in a suite of spectroscopic analyses that provide orthogonal data points for confident structural assignment.
Caption: General workflow from synthesis to spectroscopic validation.
A Comparative Guide to Spectroscopic Methods
The true power of spectroscopic validation lies in the synergistic use of multiple techniques. Each method probes different aspects of the molecule, and together they provide a complete and unambiguous picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[7] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
-
Expertise & Experience: For benzofurans, ¹H NMR is indispensable for confirming the substitution pattern on both the benzene and furan rings. The protons on the furan ring (H2 and H3) have characteristic chemical shifts and coupling constants that distinguish them from the aromatic protons. Two-dimensional NMR techniques like COSY and HMQC are used to establish proton-proton and proton-carbon correlations, respectively, which is crucial for assigning signals in complex derivatives.[8]
-
¹H NMR Spectroscopy:
-
Benzene Ring Protons: Typically appear in the range of δ 7.0–7.8 ppm. The splitting patterns (e.g., doublets, triplets, doublet of doublets) are dictated by the substitution pattern and can be used to determine the relative positions of substituents.
-
Furan Ring Protons: The H2 and H3 protons are distinct. For an unsubstituted benzofuran, H3 appears around δ 6.7 ppm and H2 around δ 7.6 ppm.[9] The coupling constant between them (J2,3) is typically small (~2.2 Hz).
-
Substituent Protons: Protons on alkyl or other substituent groups will appear in their characteristic regions (e.g., -CH₃ around δ 2.4 ppm).[8]
-
-
¹³C NMR Spectroscopy:
-
Benzofuran Core Carbons: The eight carbons of the benzofuran skeleton typically resonate between δ 105–156 ppm. The quaternary carbons involved in the ring fusion (C3a and C7a) and the oxygen-bearing carbon (C2) are particularly diagnostic.[8]
-
Substituent Carbons: Carbons of attached functional groups will appear in their expected ranges (e.g., C=O ~170-190 ppm, -OCH₃ ~55 ppm).[5]
-
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of the synthesized compound and offers valuable structural information through analysis of its fragmentation patterns.[10]
-
Expertise & Experience: High-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental composition. The choice of ionization technique (e.g., ESI, EI) is critical. Electrospray ionization (ESI) is a soft technique ideal for obtaining the protonated molecular ion [M+H]⁺, while electron ionization (EI) is a higher-energy method that induces characteristic fragmentation, providing a structural fingerprint.[10][11] The fragmentation of the benzofuran ring system itself can provide clues about the substitution pattern.[11][12]
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Detective
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation.[13]
-
Expertise & Experience: While NMR and MS define the overall structure, FT-IR confirms the presence of key bonds and functional groups introduced during the synthesis. For example, in a reaction that converts a salicylaldehyde to a benzofuran derivative, the disappearance of the broad -OH stretch and the aldehyde C=O stretch, along with the appearance of characteristic benzofuran C-O-C stretches, provides direct evidence of the transformation.
-
Characteristic Absorptions for Benzofurans:
-
Aromatic C=C Stretch: 1600–1450 cm⁻¹
-
C-O-C (Ether) Stretch: 1250–1050 cm⁻¹ (often a strong, characteristic band)[5]
-
Aromatic C-H Bending (out-of-plane): 900–675 cm⁻¹, the pattern of which can indicate the substitution pattern on the benzene ring.
-
Substituent Groups: Carbonyl (C=O) stretches around 1700 cm⁻¹, N-H stretches around 3300 cm⁻¹, etc., depending on the specific derivative.[5][14]
-
UV-Visible Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.[15][16][17]
-
Expertise & Experience: Benzofuran has a conjugated π-electron system, resulting in characteristic UV absorptions. The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the nature of substituents on the ring.[18] Electron-donating or electron-withdrawing groups can cause bathochromic (red) or hypsochromic (blue) shifts, respectively. This technique is particularly useful for comparing a series of related derivatives or for confirming the presence of the extended conjugated system.[19][20] Benzofuran itself typically shows absorption bands around 245, 275, and 282 nm.[18]
X-ray Crystallography: The Unambiguous Proof
Single-crystal X-ray crystallography is the ultimate method for structure determination. It provides a precise three-dimensional map of the atoms in a molecule, confirming connectivity, bond lengths, bond angles, and stereochemistry with absolute certainty.[21][22]
-
Expertise & Experience: While powerful, obtaining a single crystal suitable for X-ray diffraction can be a significant challenge and is often the rate-limiting step. It is typically reserved for novel scaffolds, for resolving stereochemical ambiguities, or for providing definitive proof of structure for publication or patent filings. The resulting crystal structure provides irrefutable evidence of a successful synthesis.[21][22][23]
Comparative Summary of Spectroscopic Data for 2-Methylbenzofuran
| Spectroscopic Method | Parameter | Typical Value/Observation | Reference |
| ¹H NMR (CDCl₃) | δ (H3) | ~6.4 ppm (quartet) | [24] |
| δ (Aromatic H) | ~7.1-7.5 ppm (multiplet) | [24] | |
| δ (-CH₃) | ~2.4 ppm (doublet) | [8] | |
| ¹³C NMR (CDCl₃) | δ (C2, C3) | ~155, 102 ppm | [8] |
| δ (Aromatic C) | ~111-155 ppm | [8] | |
| δ (-CH₃) | ~14 ppm | [8] | |
| FT-IR (KBr) | Aromatic C=C | ~1600, 1450 cm⁻¹ | [25] |
| C-O-C Stretch | ~1255 cm⁻¹ | [25] | |
| C-H Bending | ~745 cm⁻¹ (ortho-disubstituted) | [25] | |
| Mass Spec. (EI) | Molecular Ion [M]⁺ | m/z = 132 | [26] |
| Base Peak | m/z = 131 ([M-H]⁺) | [26] | |
| UV-Vis (Ethanol) | λ_max | ~245, 275, 283 nm | [18] |
Experimental Protocol: Synthesis and Validation of 2-Acetyl-5-bromobenzofuran via Rap-Stoermer Reaction
This protocol describes a reliable method for synthesizing a benzofuran derivative and the subsequent steps for its thorough spectroscopic validation.
Part A: Synthesis
Reaction: 5-Bromosalicylaldehyde reacts with chloroacetone in the presence of a base to yield 2-acetyl-5-bromobenzofuran.
Methodology:
-
Reactant Setup: To a solution of 5-bromosalicylaldehyde (1.0 g, 5.0 mmol) in acetone (20 mL), add anhydrous potassium carbonate (1.38 g, 10.0 mmol).
-
Addition of Reagent: Add chloroacetone (0.44 mL, 5.5 mmol) dropwise to the stirring suspension at room temperature.
-
Reaction Condition: Reflux the reaction mixture for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate mobile phase.
-
Work-up: After completion, cool the mixture to room temperature and filter off the potassium carbonate. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the crude residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (starting from 9:1) to afford the pure 2-acetyl-5-bromobenzofuran as a solid.
Part B: Spectroscopic Validation
1. NMR Sample Preparation & Acquisition:
-
Accurately weigh 10-15 mg of the purified product for ¹H NMR and 30-50 mg for ¹³C NMR.[7]
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.[7]
-
Acquire ¹H NMR, ¹³C NMR, COSY, and HMQC spectra on a 400 MHz or higher spectrometer.
2. Mass Spectrometry Analysis:
-
Prepare a dilute solution of the sample (~1 mg/mL) in methanol or acetonitrile.
-
Infuse the solution into an ESI-TOF or ESI-QTOF mass spectrometer to obtain high-resolution mass data for the [M+H]⁺ ion.
-
Separately, analyze the sample via GC-MS (if volatile) using electron ionization to observe the molecular ion and fragmentation pattern.
3. FT-IR Analysis:
-
Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, run the analysis as a thin film by dissolving the sample in a volatile solvent, depositing it on a salt plate, and allowing the solvent to evaporate.
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
4. UV-Vis Analysis:
-
Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or cyclohexane) of known concentration (~10⁻³ M).
-
Perform serial dilutions to obtain a solution with an absorbance between 0.2 and 0.8.
-
Scan the sample from 200 to 400 nm to determine the λ_max values.
Conclusion
The validation of a synthesized benzofuran derivative is a systematic process that relies on the convergence of data from multiple spectroscopic techniques. While NMR and high-resolution mass spectrometry provide the core structural and compositional information, FT-IR and UV-Vis spectroscopy serve as crucial confirmatory tools for functional groups and electronic properties. For novel structures or when absolute stereochemistry is , X-ray crystallography offers the final, definitive proof. By judiciously applying this suite of analytical methods, researchers can ensure the structural integrity of their synthesized molecules, lending credibility and reliability to all subsequent scientific investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jocpr.com [jocpr.com]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Benzofuran synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzofuran(271-89-6) 1H NMR [m.chemicalbook.com]
- 10. Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. eu-opensci.org [eu-opensci.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. emerald.com [emerald.com]
- 21. asianpubs.org [asianpubs.org]
- 22. pubs.vensel.org [pubs.vensel.org]
- 23. researchgate.net [researchgate.net]
- 24. Benzofuran(271-89-6) IR Spectrum [chemicalbook.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Benzofuran [webbook.nist.gov]
Safety Operating Guide
Personal protective equipment for handling 2-(Benzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A Researcher's Guide to Safely Handling 2-(Benzofuran-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Understanding the Hazard Landscape
Based on comprehensive analysis of similar boronic acid pinacol esters, this compound should be handled as a compound that is potentially harmful and irritating.[1][2][3][4] The primary hazards associated with this class of chemicals are:
-
Skin Irritation : Causes skin irritation upon contact.[1][3][4]
-
Serious Eye Irritation : Poses a significant risk of serious eye irritation.[1][3][4]
-
Respiratory Irritation : May cause irritation to the respiratory tract if inhaled as dust or aerosol.[1][3][4]
These hazards necessitate a multi-layered approach to personal protection, focusing on preventing all routes of exposure.
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The following table summarizes the minimum required PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Aliquoting (Solid) | Tightly fitting safety goggles with side-shields | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Work in a certified chemical fume hood |
| Solution Preparation | Tightly fitting safety goggles with side-shields and face shield | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Work in a certified chemical fume hood |
| Reaction Setup & Workup | Tightly fitting safety goggles with side-shields and face shield | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Work in a certified chemical fume hood |
| Spill Cleanup | Tightly fitting safety goggles with side-shields and face shield | Double-gloving with chemical-resistant gloves | Chemical-resistant apron over a laboratory coat | NIOSH-approved respirator with appropriate cartridges |
Causality Behind PPE Choices:
-
Eye and Face Protection : The high risk of serious eye irritation from boronic acid pinacol esters, either through direct contact with the solid or splashes of solutions, mandates the use of tightly fitting safety goggles.[5] A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as when preparing solutions or during reaction workups.
-
Hand Protection : Chemical-resistant gloves are essential to prevent skin contact and subsequent irritation.[1][2] Nitrile gloves are a standard choice for handling many laboratory chemicals, but it is always best practice to consult a glove compatibility chart for the specific solvents being used. Always inspect gloves for any signs of degradation or perforation before use.[5]
-
Body Protection : A laboratory coat protects against incidental contact and small splashes. For larger-scale operations or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection : Boronic acid pinacol esters are often fine powders that can be easily inhaled, leading to respiratory tract irritation.[1][2] Therefore, all manipulations of the solid compound, including weighing and transferring, must be performed within a certified chemical fume hood to minimize the risk of inhalation.
Procedural Guidance: A Step-by-Step Operational Plan
Adherence to a strict, step-by-step protocol is crucial for ensuring safety. The following workflow provides a self-validating system for handling this compound.
Preparation and Donning PPE
-
Work Area Preparation : Ensure the chemical fume hood is certified and functioning correctly. Clear the work area of any unnecessary items. Have spill cleanup materials readily available.
-
Donning Sequence :
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Don tightly fitting safety goggles.
-
If required, wear a face shield.
-
Wash and dry hands thoroughly.
-
Inspect and don the first pair of chemical-resistant gloves. If double-gloving, don the second pair over the first.
-
Handling and Experimental Workflow
-
Weighing : Perform all weighing operations within the fume hood. Use a draft shield to prevent the solid from becoming airborne.
-
Transfers : When transferring the solid, use a spatula and avoid generating dust.
-
Solution Preparation : Slowly add the solid to the solvent to avoid splashing.
-
Post-Handling : After handling, wipe down the work surface in the fume hood with an appropriate solvent.
Doffing PPE and Disposal
-
Doffing Sequence :
-
Remove the outer pair of gloves (if double-gloving) and dispose of them in the designated chemical waste container.
-
Remove the face shield and goggles.
-
Remove the laboratory coat.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
-
Waste Disposal : Dispose of all contaminated materials, including gloves, wipes, and empty containers, in a clearly labeled, sealed hazardous waste container.[6] Follow your institution's specific guidelines for chemical waste disposal. Do not discharge into drains or rivers.[2]
Visualizing the Safety Workflow
To further clarify the procedural logic, the following diagram illustrates the decision-making process for safe handling.
Caption: PPE selection workflow for handling boronic acid pinacol esters.
Emergency Procedures
In the event of an exposure, immediate action is critical:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact : Immediately wash off with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[1][2]
-
Inhalation : Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2]
-
Ingestion : Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research goals.
References
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
